6-Methylthioguanine-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
185.23 g/mol |
IUPAC Name |
6-(trideuterio(113C)methylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1+1D3 |
InChI Key |
YEGKYFQLKYGHAR-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylthioguanine-13C,d3: Core Chemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Methylthioguanine-13C,d3, a key isotopically labeled internal standard utilized in the therapeutic drug monitoring of thiopurine-based therapies. This document details its physicochemical characteristics, metabolic context, and provides a detailed experimental protocol for its application in quantitative analysis.
Core Chemical Properties
This compound is the isotopically labeled form of 6-methylthioguanine (6-MTG), a major metabolite of the thiopurine drug 6-thioguanine (6-TG). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.[1]
Physicochemical Data
A summary of the key quantitative data for this compound and its unlabeled counterpart is presented below.
| Property | This compound | 6-Methylthioguanine (unlabeled) |
| Molecular Formula | C5¹³CH4D3N5S | C6H7N5S |
| Molecular Weight | 185.23 g/mol | 181.22 g/mol [2] |
| Monoisotopic Mass | 185.061 (calculated) | 181.04221642 Da[2] |
| CAS Number | 1346601-96-4 (for d3 labeled) | 1198-47-6[3][4] |
| Appearance | Solid (typically white to off-white)[3] | White to Off-White Solid[3] |
Solubility
Stability
Detailed stability studies on this compound are not extensively published. However, the stability of thiopurine metabolites, in general, has been investigated. Thiopurine metabolites in processed red blood cell (RBC) samples are reported to be stable at 25°C and 4°C for up to 4 hours and at -70°C for up to 6 months.[6][7] However, degradation is observed at -20°C over longer periods.[6][7] For long-term storage of samples containing thiopurine metabolites, temperatures of -70°C or lower are recommended to prevent degradation.[6][7] Stock solutions of related isotopically labeled standards are typically stored at -70°C in methanol.[7]
Metabolic Pathway of 6-Thioguanine
6-Thioguanine is a prodrug that requires intracellular activation to exert its cytotoxic effects. A key enzyme in its metabolism is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-thioguanine to form 6-methylthioguanine. This methylation is generally considered an inactivation pathway, as the primary cytotoxic effects of 6-thioguanine are mediated through its conversion to thioguanine nucleotides (TGNs) which are incorporated into DNA and RNA.
Caption: Metabolic pathway of 6-Thioguanine.
Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 6-thioguanine and its metabolites in biological matrices, most commonly red blood cells.
Quantification of Thiopurine Metabolites in Red Blood Cells by LC-MS/MS
This protocol is a representative example based on published methodologies for the analysis of thiopurine metabolites.[7][8][9]
3.1.1. Materials and Reagents
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
6-Thioguanine and 6-Methylmercaptopurine reference standards
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood samples collected in EDTA tubes
3.1.2. Sample Preparation
-
Red Blood Cell Isolation: Centrifuge whole blood samples to separate RBCs from plasma. Wash the RBC pellet with saline.
-
Lysis and Hydrolysis: Lyse a known volume of the washed RBCs. Add the this compound internal standard. Add DTT solution to reduce disulfide bonds.
-
Protein Precipitation: Add cold perchloric acid to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Experimental workflow for thiopurine metabolite analysis.
3.1.3. LC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3.1.4. MRM Transitions
The specific MRM transitions for 6-thioguanine, 6-methylmercaptopurine, and this compound would need to be optimized on the specific mass spectrometer being used. Representative precursor to product ion transitions would be determined by infusing the individual standards.
3.1.5. Data Analysis and Quantification
The concentration of the analytes in the samples is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the reference standards.
Conclusion
This compound is an essential tool for the accurate and precise quantification of thiopurine metabolites in clinical and research settings. Its stable isotopic labeling ensures reliable internal standardization in LC-MS/MS assays, which are critical for therapeutic drug monitoring to optimize efficacy and minimize toxicity of thiopurine drugs. This guide provides the foundational knowledge of its chemical properties and a framework for its application in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methylthioguanine | 1198-47-6 [chemicalbook.com]
- 4. 6-Methylthioguanine-d3 | CAS 1346601-96-4 | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methylthioguanine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylthioguanine-13C,d3, a stable isotope-labeled internal standard crucial for the therapeutic drug monitoring of thiopurine therapies. Thiopurines, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are pivotal in the treatment of acute lymphoblastic leukemia, autoimmune disorders, and organ transplant rejection. The efficacy and toxicity of these drugs are highly dependent on their metabolic pathways, necessitating precise quantification of their metabolites.
Core Compound Specifications
This compound is a labeled version of 6-methylthioguanine, a key metabolite in the thiopurine pathway. The incorporation of one Carbon-13 and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in clinical and research settings.
| Property | Value |
| Chemical Formula | C5¹³CH4D3N5S |
| Molecular Weight | 185.23 g/mol [1][2] |
| Appearance | Solid |
| Primary Use | Internal standard for quantitative analysis by LC-MS/MS |
Thiopurine Metabolism and the Role of 6-Methylthioguanine
The clinical effects of thiopurine drugs are mediated through a complex metabolic pathway. Prodrugs like azathioprine are converted to 6-mercaptopurine (6-MP), which is then metabolized through competing anabolic and catabolic pathways. The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of the active cytotoxic 6-thioguanine nucleotides (6-TGNs). The catabolic pathway, primarily mediated by thiopurine S-methyltransferase (TPMT), results in the formation of methylated metabolites, including 6-methylmercaptopurine (6-MMP) and subsequently 6-methylthioguanine. Monitoring the levels of these metabolites is critical for optimizing therapeutic outcomes while minimizing adverse effects such as myelosuppression and hepatotoxicity.
Experimental Protocols: Quantification of Thiopurine Metabolites
The quantification of thiopurine metabolites in erythrocytes using LC-MS/MS with this compound as an internal standard is a common and robust method. Below is a detailed workflow for this analytical procedure.
Experimental Workflow
Detailed Methodologies
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge the blood sample to separate erythrocytes from plasma.
-
Aspirate the plasma and buffy coat.
-
Wash the remaining erythrocytes with an isotonic saline solution.
-
Add a known concentration of the this compound internal standard solution to the packed erythrocytes.
-
Lyse the erythrocytes and precipitate proteins using a solution such as perchloric acid.
Hydrolysis of 6-Thioguanine Nucleotides:
-
Heat the protein-precipitated sample to hydrolyze the 6-thioguanine nucleotides (6-TGNs) to their base, 6-thioguanine. This is typically done at 100°C for 45-60 minutes.
-
After heating, cool the samples on ice.
-
Centrifuge the samples to pellet any remaining cellular debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation: LC-MS/MS Parameters and Performance
The use of this compound as an internal standard allows for accurate and precise quantification of 6-thioguanine. Below are typical parameters for an LC-MS/MS method for thiopurine metabolite analysis.
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine | 168.0 | 151.0 |
| This compound (Internal Standard) | 186.2 | 169.1 |
Note: The MRM transition for this compound is predicted based on the known fragmentation of 6-methylthioguanine and the mass shifts from the isotopic labels.
Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
Method Validation Data
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of 6-thioguanine, demonstrating the robustness of using a stable isotope-labeled internal standard.
| Parameter | 6-Thioguanine |
| Linearity Range | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Conclusion
This compound is an indispensable tool for the accurate therapeutic drug monitoring of thiopurines. Its use as an internal standard in LC-MS/MS assays allows for precise and reliable quantification of 6-thioguanine, a key active metabolite. This technical guide provides researchers, clinicians, and drug development professionals with the foundational knowledge and detailed protocols necessary to implement robust and accurate monitoring of thiopurine therapy, ultimately leading to improved patient outcomes. The provided metabolic pathway and experimental workflow diagrams, along with the tabulated data, serve as a practical resource for the scientific community.
References
An In-depth Technical Guide to 6-Methylthioguanine-13C,d3
This technical guide provides a comprehensive overview of the structure, synthesis, and applications of the isotopically labeled compound 6-Methylthioguanine-13C,d3, designed for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
6-Methylthioguanine is a metabolite of the chemotherapy drug thioguanine.[1][2] The isotopically labeled version, this compound, incorporates one Carbon-13 atom and three deuterium atoms in the methyl group attached to the sulfur atom. This labeling makes it a valuable tool for use as an internal standard in quantitative analysis by mass spectrometry.[3]
The structure consists of a purine core with an amine group at the 2-position and a labeled methylthio group at the 6-position.
IUPAC Name: 6-(methylsulfanyl-13C,d3)-7H-purin-2-amine
Physicochemical Properties
A summary of the key quantitative data for 6-Methylthioguanine and its isotopically labeled analogues is presented below.
| Property | Value (Unlabeled) | Value (13C,d3 Labeled) | Data Source |
| Molecular Formula | C6H7N5S | C5¹³CH4D3N5S | PubChem[1], MedChemExpress[3] |
| Molecular Weight | 181.22 g/mol | 185.23 g/mol | PubChem[1], MedChemExpress[3] |
| Monoisotopic Mass | 181.04221642 Da | 185.0656... Da (Calculated) | PubChem[1] |
| CAS Number | 1198-47-6 | Not available | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of 6-thioguanine using an isotopically labeled methylating agent. A plausible synthetic route involves the S-methylation of 6-thioguanine with ¹³C,d₃-methyl iodide. This method is analogous to the known methylation of thiopurines.[4][5]
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
-
Dissolution: Dissolve 6-thioguanine (1 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution to deprotonate the thiol group, forming a thiolate anion.
-
Addition of Labeled Reagent: Slowly add ¹³C,d₃-methyl iodide (¹³CD₃I) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 4-6 hours) or until reaction completion is confirmed by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent if necessary, or precipitate the product by adjusting the pH.
-
Purification: Purify the crude product using a suitable method, such as recrystallization or column chromatography (e.g., High-Performance Liquid Chromatography - HPLC), to obtain pure this compound.[6]
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as Mass Spectrometry (to verify the mass of the labeled product) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Significance and Signaling Pathways
6-Thioguanine (6-TG) is a prodrug that requires intracellular activation to exert its cytotoxic effects.[7] It is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its active form, 6-thioguanosine monophosphate (TGMP).[8][9] TGMP can be further phosphorylated to di- and tri-phosphate nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[7][8]
A competing, inactivating pathway involves the methylation of thiopurines. The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-thioguanine to 6-methylthioguanine, preventing its conversion into active cytotoxic nucleotides.[8] Therefore, 6-methylthioguanine is a key metabolite in the inactivation pathway of 6-thioguanine.
Metabolic Pathway of 6-Thioguanine
Caption: Metabolic activation and inactivation of 6-Thioguanine.
Application in Research
The primary application of this compound is as an internal standard for quantitative bioanalytical methods, particularly those using LC-MS/MS.[10] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[11]
Experimental Workflow: LC-MS/MS Quantification
Caption: Use of this compound in LC-MS/MS analysis.
This workflow is crucial for therapeutic drug monitoring of patients undergoing thiopurine therapy, allowing for the precise measurement of metabolites like 6-methylmercaptopurine (a related metabolite) and 6-thioguanine nucleotides to optimize dosing and minimize toxicity.[10][12]
References
- 1. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylthioguanine | 1198-47-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methylthiopurine-13C, d3 () for sale [vulcanchem.com]
- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tioguanine - Wikipedia [en.wikipedia.org]
- 9. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for 6-Methylthioguanine-¹³C,d₃
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for 6-Methylthioguanine-¹³C,d₃. This isotopically labeled compound is a critical internal standard for quantitative bioanalytical studies involving thiopurine drugs.
Quantitative Data Summary
The following table summarizes the key quantitative data typically presented in a Certificate of Analysis for 6-Methylthioguanine-¹³C,d₃. These values are representative and may vary between different manufacturing lots.
| Parameter | Specification | Result | Method |
| Identity | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Identity (MS) | Conforms to structure | Conforms | Mass Spectrometry |
| Purity & Strength | |||
| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Purity (LC-MS) | ≥ 98.0% | 99.9% | Liquid Chromatography-Mass Spectrometry |
| Isotopic Enrichment | |||
| Chemical Purity | ≥ 98% | 99.90% | LC-MS |
| Deuterated Forms (d₁-d₃) | ≥ 99% | Conforms | Mass Spectrometry |
| Isotopic Enrichment | 99.93% | 99.93% | Mass Spectrometry |
| Physical Properties | |||
| Molecular Formula | C₅¹³CH₃D₃N₅S | C₅¹³CH₃D₃N₅S | Elemental Analysis |
| Molecular Weight | 185.25 | 185.25 | Mass Spectrometry |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of 6-Methylthioguanine-¹³C,d₃ by separating it from any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 342 nm.
-
Procedure: A known concentration of the sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of 6-Methylthioguanine-¹³C,d₃.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).
-
Method:
-
Chromatography: Similar conditions as the HPLC purity method are used to separate the analyte.
-
Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and molecular weight. The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.
-
Mandatory Visualizations
3.1. Thiopurine Metabolism Pathway
The following diagram illustrates the metabolic pathway of thiopurine drugs, including the formation of 6-thioguanine nucleotides (the active metabolites) and the methylation pathway leading to 6-methylthioguanine.
Caption: Metabolic pathway of thiopurine drugs.
3.2. Experimental Workflow for Bioanalytical Quantification
This diagram outlines a typical workflow for the quantification of thiopurine metabolites in a biological matrix using an isotopically labeled internal standard like 6-Methylthioguanine-¹³C,d₃.
Caption: Workflow for metabolite quantification.
The Biological Role of 6-Methylthioguanine: A Technical Guide for Researchers
Abstract
6-Methylthioguanine (6-MTG) is a critical metabolite of thiopurine drugs, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), which are widely used in the treatment of cancers, particularly acute leukemias, and as immunosuppressants. The cytotoxic and mutagenic effects of thiopurines are largely mediated by the formation of 6-MTG within the cellular DNA. This technical guide provides an in-depth exploration of the biological role of 6-MTG, focusing on its mechanism of action, interaction with the DNA mismatch repair (MMR) system, and the enzymatic pathways governing its formation and metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of 6-MTG, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
Thiopurine drugs are purine antimetabolites that exert their therapeutic effects by being incorporated into the DNA and RNA of proliferating cells, thereby disrupting cellular processes and inducing cell death. A pivotal step in the mechanism of action of these drugs is the in vivo methylation of DNA-incorporated 6-thioguanine to form S6-methylthioguanine (6-MTG). This modification is a key trigger for the cytotoxic cascade that underlies the efficacy of thiopurine-based therapies. Understanding the intricate biological role of 6-MTG is paramount for optimizing therapeutic strategies, overcoming drug resistance, and mitigating the long-term side effects associated with these potent agents.
The Metabolic Fate of 6-Thioguanine
6-Thioguanine, the direct precursor of 6-MTG, undergoes a series of metabolic conversions upon entering the cell. The primary pathway leading to its cytotoxic effects involves its incorporation into DNA.
Anabolic Pathway and DNA Incorporation
Initially, 6-TG is converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is subsequently phosphorylated to 6-thioguanosine diphosphate (TGDP) and then to 6-thioguanosine triphosphate (TGTP). TGTP can then be incorporated into the growing DNA strand during replication, replacing guanine.
Formation of 6-Methylthioguanine
Once incorporated into the DNA, the 6-thioguanine residue is a substrate for S-adenosyl-L-methionine (SAM)-dependent methylation, resulting in the formation of S6-methylthioguanine (6-MTG). This methylation step is a critical event that transforms the incorporated thiopurine into a potent cytotoxic lesion.
Catabolic Pathway and the Role of Thiopurine Methyltransferase (TPMT)
In a competing catabolic pathway, 6-thioguanine can be directly methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylthioguanine base, which is a less active metabolite.[1] The genetic polymorphism of the TPMT gene leads to variable enzyme activity among individuals, which significantly impacts the efficacy and toxicity of thiopurine drugs.[1] Individuals with low TPMT activity have a higher flux of 6-TG towards the anabolic pathway, leading to increased incorporation into DNA and higher levels of cytotoxic 6-thioguanine nucleotides (TGNs), thus increasing the risk of myelosuppression.[2][3]
Mechanism of 6-Methylthioguanine Cytotoxicity
The primary mechanism by which 6-MTG exerts its cytotoxic effect is through the engagement of the DNA Mismatch Repair (MMR) system.
Mispairing and Recognition by the MMR System
During subsequent rounds of DNA replication, the 6-MTG lesion can mispair with thymine (T) with high frequency.[4] This S6-methylthioguanine-thymine ([SMeG]·T) mispair, and to a lesser extent the S6-methylthioguanine-cytosine ([SMeG]·C) pair, is recognized by the MutSα heterodimer (a complex of MSH2 and MSH6 proteins), a key component of the MMR pathway.[5] The binding affinity of MutSα to O6-meG/T mismatches, which is comparable to SMeG·T, is significant, with half-maximal binding observed at a MutSα concentration of approximately 10 nM.[6]
Futile Repair Cycles and Induction of Apoptosis
The recognition of the [SMeG]·T mismatch by MutSα initiates a futile cycle of DNA repair. The MMR machinery attempts to repair the mismatch on the newly synthesized daughter strand containing the thymine. However, because the 6-MTG lesion resides on the template strand and is not itself repaired, the mismatch is continually reintroduced with each abortive repair attempt. This process leads to the accumulation of persistent single-strand breaks in the DNA.[7][8] The accumulation of these DNA lesions triggers a G2/M cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[9][10]
Mutagenicity and Carcinogenicity
Both 6-thioguanine and its methylated derivative, 6-methylthioguanine, have been shown to be mutagenic in human cells.[11] The mispairing of 6-MTG with thymine during DNA replication leads to a high frequency of G→A transition mutations.[4][11] This mutagenic potential is believed to be a contributing factor to the increased risk of secondary malignancies observed in patients undergoing long-term thiopurine therapy.
Inhibition of Transcription
Beyond its effects on DNA replication and repair, 6-methylthioguanine has also been shown to impact transcription. When present on the transcribed strand of DNA, S6mG can act as a transcriptional inhibitor and is also mutagenic during the transcription process.[12][13] This provides an additional mechanism by which 6-MTG can contribute to cellular dysfunction and cytotoxicity.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 6-thioguanine and its metabolites.
Table 1: In Vitro Cytotoxicity of 6-Thioguanine
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HeLa | Cervical Carcinoma | 28.79 | 48 | MTT |
| MCF-7 | Breast Cancer (ER+, PR+) | 5.481 | 48 | CCK-8 |
| MOLT-3 | Acute Lymphoblastic Leukemia | ~10 | 96 | WST-1 |
Data compiled from references[9][14][15].
Table 2: Thiopurine Methyltransferase (TPMT) Enzyme Kinetics with 6-Thioguanine
| Substrate | Km (µM) | Vmax (nmol/min/mg of TPMT) |
| 6-Thioguanine (TG) | 10.6 - 27.1 | 31 - 59 |
| 6-Mercaptopurine (MP) | 10.6 - 27.1 | 31 - 59 |
| Thioguanosine Monophosphate (TGMP) | 10.6 - 27.1 | 31 - 59 |
| Thioinosine Monophosphate (TIMP) | 10.6 - 27.1 | 31 - 59 |
Data from heterologously expressed human TPMT.[16]
Table 3: MutSα Binding Affinity
| DNA Substrate | Half-Maximal Binding (MutSα Concentration) |
| O6-meG/T Mismatch | ~10 nM |
| G/T Mismatch | ~10 nM |
| O6-meG/C | >100 nM |
| G/C Homoduplex | >100 nM |
Data for purified recombinant MutSα. The binding affinity for S6-methylthioguanine-T is comparable to O6-meG/T.[6]
Table 4: Apoptosis Induction by 6-Thioguanine in MCF-7 Cells
| Treatment | Percentage of Apoptotic Cells | Fold Increase in Early Apoptosis |
| Control | 10.66% | - |
| 6-Thioguanine | 18.55% | ~6.8 |
Cells were treated for 48 hours.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
6-Thioguanine (6-TG) stock solution
-
MTT [3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 6-TG in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of 6-TG to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve 6-TG) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and MTT solution, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 6-TG concentration and determine the IC50 value from the dose-response curve.[15]
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.
Materials:
-
MCF-7 cells (or other cell line)
-
6-well plates
-
6-Thioguanine (6-TG)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with the desired concentration of 6-TG for 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells of interest
-
6-Thioguanine (6-TG)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with 6-TG for the desired time period.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[9]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To detect the binding of a protein (e.g., MutSα) to a specific DNA sequence (e.g., containing a [SMeG]·T mismatch).
Materials:
-
Purified MutSα protein
-
Oligonucleotides (sense and antisense) containing the target sequence with and without the [SMeG]·T mismatch
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Anneal the complementary oligonucleotides to create double-stranded DNA probes.
-
Label the 5' end of the probe with ³²P using T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
Purify the labeled probe.
-
Set up the binding reactions by incubating varying concentrations of MutSα protein with the labeled probe in the binding buffer. Include a non-specific competitor DNA like Poly(dI-dC) to minimize non-specific binding.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Dry the gel and expose it to a phosphorimager screen.
-
Analyze the resulting autoradiogram. A shift in the mobility of the labeled probe indicates the formation of a protein-DNA complex.[6][18]
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Metabolic activation of 6-thioguanine and the 6-methylthioguanine-induced cytotoxicity pathway.
Caption: Workflow for assessing 6-thioguanine's effects on cell viability and apoptosis.
Conclusion
6-Methylthioguanine is a central player in the therapeutic efficacy of thiopurine drugs. Its formation within DNA and subsequent recognition by the DNA mismatch repair system initiates a cascade of events leading to cell cycle arrest and apoptosis. The detailed understanding of these molecular mechanisms, supported by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of new therapeutic strategies, the development of biomarkers for predicting patient response, and the mitigation of the adverse effects associated with thiopurine treatment. Further research into the nuances of 6-MTG's biological role will undoubtedly continue to refine our approach to cancer therapy and immunosuppression.
References
- 1. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic mechanism of 6-thioguanine: hMutSalpha, the human mismatch binding heterodimer, binds to DNA containing S6-methylthioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 6-thioguanine and S6-methylthioguanine on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. or.niscpr.res.in [or.niscpr.res.in]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
6-Methylthioguanine: A Deep Dive into its Metabolism and Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine (6-MTG) and its parent thiopurine analogs, azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are pivotal drugs in the treatment of acute lymphoblastic leukemia, autoimmune disorders, and organ transplant rejection. These prodrugs undergo extensive intracellular metabolism to exert their cytotoxic and immunosuppressive effects. A key component of this metabolic pathway is the formation of S-methylated metabolites, including 6-methylthioguanine, primarily through the action of the enzyme thiopurine S-methyltransferase (TPMT). The intricate balance between the anabolic activation pathways leading to the formation of active thioguanine nucleotides (TGNs) and the catabolic pathways producing methylated metabolites is a critical determinant of both therapeutic efficacy and toxicity. This technical guide provides an in-depth exploration of 6-methylthioguanine metabolism, its key metabolites, the enzymes governing these transformations, and the methodologies used to study them.
Metabolic Pathways
The metabolism of thiopurines is a complex network of competing anabolic and catabolic pathways. The ultimate cytotoxic effects are largely mediated by the incorporation of 6-thioguanine nucleotides (TGNs) into DNA and RNA. 6-Methylthioguanine itself is a direct metabolite of 6-thioguanine, formed by the action of TPMT.
The metabolic journey begins with the conversion of the prodrugs into 6-thioguanine. Azathioprine is first converted to 6-mercaptopurine (6-MP). 6-MP can then be metabolized along three major pathways:
-
Phosphorylation by Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This is the primary activation pathway, leading to the formation of 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioxanthosine monophosphate (TXMP) by inosine monophosphate dehydrogenase (IMPDH) and subsequently to 6-thioguanosine monophosphate (TGMP) by guanosine monophosphate synthetase (GMPS). TGMP is then phosphorylated to its di- and tri-phosphate forms (TGDP and TGTP), which are the active cytotoxic metabolites incorporated into nucleic acids.[1][2]
-
S-methylation by Thiopurine S-methyltransferase (TPMT): This is a major inactivation pathway where 6-MP is methylated to 6-methylmercaptopurine (6-MMP). Similarly, 6-thioguanine can be directly methylated by TPMT to form 6-methylthioguanine (6-MTG).[3][4] The ribonucleotide metabolite of 6-MMP, 6-methylmercaptopurine ribonucleotide (6-MMPR), is a potent inhibitor of de novo purine synthesis.[5]
-
Oxidation by Xanthine Oxidase (XO): This pathway leads to the formation of inactive metabolites such as 6-thiouric acid.[3]
The direct administration of 6-thioguanine bypasses several of these steps and is more directly converted to the active TGNs by HPRT.[6] However, it is also a substrate for TPMT, leading to the formation of 6-methylthioguanine.[7]
Metabolic Pathway of Thiopurines
Quantitative Data on Metabolites and Enzyme Activity
The therapeutic and toxic effects of thiopurines are closely related to the intracellular concentrations of their metabolites. Monitoring these levels is crucial for optimizing therapy.
| Metabolite | Patient Population | Therapeutic/Relevant Concentration Range (pmol/8 x 10⁸ RBCs) | Associated Effect |
| 6-Thioguanine Nucleotides (6-TGN) | Inflammatory Bowel Disease (IBD) | >235-260 | Increased likelihood of clinical remission.[3][5][8] |
| IBD (combination with infliximab) | 235-450 | Prevention of anti-infliximab antibody formation.[9] | |
| Acute Lymphoblastic Leukemia (ALL) | 29–429 | Therapeutic range for effective treatment.[10] | |
| ALL | Median: 213.7 (IQR: 142.5–309.6) | Observed concentrations in a pediatric cohort.[1] | |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | IBD | >5700 | Increased risk of hepatotoxicity.[10][11] |
| ALL | Median: 1144.6 (IQR: 419.4–3574.3) | Observed concentrations in a pediatric cohort.[1] | |
| ALL | <150 to 19000 (Median: 3250) | Wide interpatient variability observed.[12] |
| Compound | Cell Line | IC50 Value (μM) | Reference |
| 6-Thioguanine (6-TG) | MCF-7 | 5.481 | [13] |
| MCF-10A | 54.16 | [13] |
| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg/h) | Source Organism/Tissue |
| HPRT | 6-Thioguanine | - | - | Human T-lymphocytes |
| IMPDH | 6-Thioinosine Monophosphate | - | - | Human |
Note: Specific Km and Vmax values for human TPMT, HPRT, and IMPDH with their respective thiopurine substrates are not consistently reported in the literature, reflecting the complexity of measuring these parameters in cellular extracts.
Experimental Protocols
Measurement of Thiopurine S-Methyltransferase (TPMT) Activity in Red Blood Cells
Principle: This assay measures the enzymatic activity of TPMT by quantifying the formation of 6-methylmercaptopurine (6-MMP) or 6-methylthioguanine (6-MTG) from their respective substrates, 6-mercaptopurine (6-MP) or 6-thioguanine (6-TG), using S-adenosyl-L-methionine (SAM) as the methyl group donor. The product is then quantified by high-performance liquid chromatography (HPLC).
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell (RBC) lysis buffer
-
S-adenosyl-L-methionine (SAM) solution
-
6-mercaptopurine (6-MP) or 6-thioguanine (6-TG) solution
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a UV or tandem mass spectrometry (MS/MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
RBC Isolation and Lysis:
-
Centrifuge the whole blood sample to separate plasma and buffy coat.
-
Wash the RBC pellet with isotonic saline.
-
Lyse the washed RBCs with a hypotonic lysis buffer.
-
-
Enzymatic Reaction:
-
Incubate the RBC lysate with a reaction mixture containing SAM and either 6-MP or 6-TG at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Protein Precipitation:
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate the methylated product (6-MMP or 6-MTG) from other components on a C18 column.
-
Detect and quantify the product using a UV detector at an appropriate wavelength or by MS/MS for higher sensitivity and specificity.[14]
-
-
Calculation of TPMT Activity:
-
Calculate the amount of product formed and express the TPMT activity as units per milliliter of packed red blood cells or per gram of hemoglobin.
-
Experimental Workflow for TPMT Activity Measurement
Quantification of 6-Thioguanine Nucleotides (6-TGNs) and 6-Methylmercaptopurine Ribonucleotides (6-MMPR) in Red Blood Cells by HPLC
Principle: This method involves the isolation of intracellular nucleotides from RBCs, followed by acid hydrolysis to release the purine bases (6-thioguanine and 6-methylmercaptopurine). The released bases are then separated and quantified by HPLC.
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a UV or MS/MS detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol-water with a buffer)
Procedure:
-
RBC Lysis and Deproteinization:
-
Add a known volume of whole blood to a solution of perchloric acid containing DTT to lyse the cells and precipitate proteins. DTT is included to prevent the oxidation of the thiol groups.
-
-
Hydrolysis:
-
Centrifugation:
-
Centrifuge the sample to pellet the precipitated proteins and cellular debris.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate 6-TG and 6-MMP using a C18 column with an appropriate mobile phase.
-
Detect and quantify the bases using a UV detector at their respective maximum absorbance wavelengths or by MS/MS for enhanced specificity.[15]
-
-
Calculation of Metabolite Concentrations:
-
Calculate the concentrations of 6-TGNs and 6-MMPRs based on the measured amounts of 6-TG and 6-MMP, and express the results as pmol per 8 x 10⁸ red blood cells.
-
Logical Relationship of Thiopurine Metabolism and Cytotoxicity
Conclusion
The metabolism of 6-methylthioguanine and its precursors is a finely tuned process with significant implications for therapeutic outcomes. The interplay between activating and inactivating enzymatic pathways, governed by enzymes such as TPMT, HPRT, and IMPDH, dictates the balance between the generation of cytotoxic TGNs and potentially toxic methylated metabolites. Understanding these pathways, coupled with robust analytical methods for metabolite quantification and enzyme activity measurement, is paramount for optimizing thiopurine therapy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to enhance the efficacy and safety of these important drugs. Further research into the kinetic properties of the involved enzymes and the development of more precise predictive models will continue to advance the personalized application of thiopurine therapy.
References
- 1. Key factors associated with 6-thioguanine and 6-methylmercaptopurine nucleotide concentrations in children treated by thiopurine for acute leukaemia and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of 6-thioguanine nucleotide levels and inflammatory bowel disease activity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levels of 6-thioguanine nucleotides and clinical remission in inflammatory bowel disease – A systematic review and meta-analysis: PS083 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolites of mercaptopurine in red blood cells: a relationship between 6-thioguanine nucleotides and 6-methylmercaptopurine metabolite concentrations in children with lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Stable Isotope-Labeled Thiopurines in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are a cornerstone in the treatment of various diseases, from acute lymphoblastic leukemia to inflammatory bowel disease.[1][2] Their efficacy, however, is often shadowed by significant interindividual variability in drug response and a narrow therapeutic window, making therapeutic drug monitoring essential.[3] The advent of stable isotope labeling has revolutionized the study of these drugs, providing researchers and clinicians with powerful tools to unravel their complex metabolism, improve therapeutic monitoring, and enhance patient safety. This technical guide delves into the core research applications of stable isotope-labeled thiopurines, offering a comprehensive overview of experimental protocols, quantitative data, and the intricate metabolic pathways involved.
Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive isotopes that can be incorporated into drug molecules.[4][5] This labeling allows for the precise tracking and quantification of the drug and its metabolites in biological systems using mass spectrometry.[4][6][7] The use of stable isotope-labeled compounds offers significant advantages over older radioisotope methods, primarily due to their enhanced safety profile, making them suitable for human studies.[4][5]
Core Research Applications
The primary applications of stable isotope-labeled thiopurines in research and clinical practice are multifaceted and have significantly advanced our understanding of this drug class.
Internal Standards for Accurate Quantification
One of the most widespread applications of stable isotope-labeled thiopurines is their use as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[4][8][9][10] By adding a known amount of the labeled compound to a biological sample, researchers can accurately quantify the endogenous (unlabeled) drug and its metabolites, correcting for variations in sample preparation and instrument response.[3] This isotope dilution mass spectrometry approach is considered the gold standard for therapeutic drug monitoring due to its high precision and selectivity.[9]
Metabolism and Pharmacokinetic Studies
Stable isotope tracers have been instrumental in elucidating the complex metabolic pathways of thiopurines.[4][6][11][12] Azathioprine, a prodrug, is converted to 6-mercaptopurine (6-MP), which then undergoes extensive metabolism.[4][13][14] The major metabolic fates of 6-MP are methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP) and conversion to the active cytotoxic 6-thioguanine nucleotides (6-TGNs).[2][13][15] By administering a stable isotope-labeled thiopurine, researchers can trace its conversion through these pathways, identify novel metabolites, and quantify the rate of these transformations.[7][16]
dot
Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring of thiopurine metabolites, particularly 6-TGNs and 6-MMP, is crucial for optimizing treatment efficacy and minimizing toxicity.[1][9][17] High levels of 6-TGNs are associated with therapeutic efficacy but also with leukopenia, while elevated 6-MMP levels are linked to hepatotoxicity.[9][18] Stable isotope-labeled internal standards are essential for the accurate and reliable measurement of these metabolites in patient samples, typically red blood cells.[3][9] This allows clinicians to adjust dosages to maintain metabolite concentrations within the therapeutic range.
Assessment of Thiopurine S-Methyltransferase (TPMT) Activity
Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of thiopurines.[2][19][20] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in an increased risk of severe, life-threatening myelosuppression in patients treated with standard doses of thiopurines.[2][15][21] Phenotypic assessment of TPMT activity in red blood cells is a valuable tool to identify patients at risk.[2][19] This is often done by incubating a patient's red blood cell lysate with 6-mercaptopurine and a methyl donor, followed by the quantification of the resulting 6-methylmercaptopurine, a process that relies on stable isotope-labeled standards for accuracy.[19]
dot
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of stable isotope-labeled thiopurines in research and clinical settings.
Table 1: Therapeutic Ranges of Thiopurine Metabolites in Red Blood Cells
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 | > 450 (Leukopenia)[18] |
| 6-Methylmercaptopurine Nucleotides (6-MMPNs) | < 5700 | > 5700 (Hepatotoxicity)[9][18] |
Table 2: Linearity and Limits of Quantification for Thiopurine Metabolite Analysis using LC-MS/MS with Stable Isotope-Labeled Internal Standards
| Analyte | Linear Range | Limit of Quantification (LOQ) | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | [3] |
| 6-Methylmercaptopurine (6-MMP) | up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | [3] |
| 6-Thioguanine Nucleotides (6-TGN) | 0.1 - 10 µmol/L | Not specified | [22] |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | 0.5 - 100 µmol/L | Not specified | [22] |
Detailed Experimental Protocols
Protocol 1: Quantification of 6-TGN and 6-MMP in Whole Blood using LC-MS/MS
This protocol is adapted from an improved whole-blood method which simplifies sample preparation.[3]
1. Sample Preparation:
-
To 25 µL of EDTA-anticoagulated whole blood, add stable isotope-labeled internal standards (e.g., 6-TG-¹³C₂¹⁵N and 6-MMP-d₃).
-
Perform hydrolysis and extraction of the analytes.[3] (Specific hydrolysis conditions are often proprietary but generally involve acid treatment).
2. Chromatographic Separation:
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution over approximately 5 minutes.[3]
3. Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the analytes and their labeled internal standards.[3]
4. Hemoglobin Standardization:
-
Measure the hemoglobin concentration in the original whole blood sample.
-
Standardize the results to a fixed hemoglobin concentration (e.g., 120 g/L) to account for variations due to anemia.[3]
dot
Protocol 2: Determination of TPMT Enzyme Activity in Human Erythrocytes
This protocol is based on the LC-MS/MS measurement of 6-methylmercaptopurine formation.[19]
1. Preparation of Red Blood Cell (RBC) Lysate:
-
Collect whole blood in EDTA tubes.
-
Isolate RBCs by centrifugation and wash them with saline.
-
Lyse the RBCs to release the intracellular enzymes, including TPMT.
2. Enzymatic Reaction:
-
Incubate the RBC lysate with 6-mercaptopurine (the substrate) and S-adenosylmethionine (the methyl donor).[19]
-
The TPMT in the lysate will catalyze the conversion of 6-mercaptopurine to 6-methylmercaptopurine.
3. Sample Cleanup and Analysis:
-
Stop the reaction and precipitate proteins.
-
Add a stable isotope-labeled internal standard for 6-methylmercaptopurine.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of 6-methylmercaptopurine produced.
4. Calculation of TPMT Activity:
-
The TPMT activity is expressed as the amount of 6-methylmercaptopurine formed per unit of time per amount of hemoglobin or protein in the lysate.
Conclusion
Stable isotope-labeled thiopurines are indispensable tools in modern biomedical research and clinical practice. Their application as internal standards has set a new benchmark for the accuracy and reliability of therapeutic drug monitoring, enabling personalized medicine approaches for patients receiving thiopurine therapy.[6] Furthermore, their use as tracers continues to deepen our understanding of the intricate metabolic pathways of these drugs and the pharmacogenetic factors that influence their disposition and effects.[4][23] As analytical technologies continue to advance, the role of stable isotope-labeled compounds is poised to expand, further refining our ability to safely and effectively utilize thiopurine drugs in the treatment of a wide range of diseases.
References
- 1. Innovating Thiopurine Therapeutic Drug Monitoring: A Systematic Review and Meta-Analysis on DNA-Thioguanine Nucleotides (DNA-TG) as an Inclusive Biomarker in Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testing.com [testing.com]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. metsol.com [metsol.com]
- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of Azathioprine Metabolites in Autoimmune Hepatitis Patient Blood—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purchase [13C2,15N]-6-Thioguanine [nucleosyn.com]
- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 14. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masspec.scripps.edu [masspec.scripps.edu]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiopurine S-methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 22. researchgate.net [researchgate.net]
- 23. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
The Application of 6-Methylthioguanine-¹³C,d₃ in Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-resolved metabolomics is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. 6-Methylthioguanine-¹³C,d₃, a labeled analog of the therapeutically relevant thiopurine class of molecules, offers a unique tool for metabolic flux analysis (MFA). By tracing the incorporation of its stable isotopes into downstream metabolites, researchers can quantitatively measure the rates of intracellular reactions. This technical guide provides an in-depth overview of the application of 6-Methylthioguanine-¹³C,d₃ in MFA, detailing the metabolic pathways involved, experimental protocols for its use, and the presentation of quantitative data. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute MFA studies utilizing this powerful isotopic tracer.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system at a steady state.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a cell culture or in vivo model, the flow of the isotope through the metabolic network can be tracked.[3][4][5] The resulting distribution of isotopes in downstream metabolites, known as isotopologue distribution, is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6] This data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.[6][7]
6-Methylthioguanine-¹³C,d₃ serves as a valuable tracer for probing the metabolism of thiopurines and their interaction with endogenous metabolic pathways, particularly purine metabolism. Thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, are widely used as immunosuppressants and in cancer therapy.[8][9][10] Understanding their metabolic fate is crucial for optimizing therapeutic efficacy and minimizing toxicity.
The Metabolic Pathway of 6-Methylthioguanine
6-Methylthioguanine is a metabolite of 6-mercaptopurine (6-MP). The metabolic pathway of 6-MP is complex, involving competing anabolic and catabolic routes that ultimately determine its therapeutic and toxic effects. The key enzymes and metabolites in this pathway are well-characterized.
The metabolism of 6-mercaptopurine begins with its conversion to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then be methylated by thiopurine S-methyltransferase (TPMT) to form 6-methylthioinosine monophosphate (meTIMP), or it can be converted to 6-thioxanthosine monophosphate (TXMP) by inosine monophosphate dehydrogenase (IMPDH). Further enzymatic conversions lead to the formation of the active metabolites, 6-thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, and 6-methylmercaptopurine ribonucleotides (MMPRs), which are associated with hepatotoxicity. Xanthine oxidase (XO) is involved in the catabolism of 6-MP to 6-thiouric acid.
Experimental Design and Workflow for Metabolic Flux Analysis
A typical MFA experiment using 6-Methylthioguanine-¹³C,d₃ involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting an MFA study with 6-Methylthioguanine-¹³C,d₃. Specific parameters may need to be optimized for different cell lines and experimental conditions.
3.1.1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate the cells of interest (e.g., a human cancer cell line) in appropriate culture vessels and grow them in standard culture medium until they reach the desired confluency (typically mid-logarithmic phase).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed culture medium containing a known concentration of 6-Methylthioguanine-¹³C,d₃. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing significant cytotoxicity over the labeling period.
-
Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state. This time will vary depending on the metabolic pathways of interest and the cell doubling time. A time-course experiment is recommended to determine the optimal labeling time.
3.1.2. Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture vessel.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator before reconstitution in a suitable solvent for analysis.
3.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Reconstituted metabolite extracts are injected into a liquid chromatography system. A reverse-phase or HILIC column can be used to separate the metabolites of interest.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in a multiple reaction monitoring (MRM) or a full scan mode to detect and quantify the different isotopologues of the target metabolites.
-
Data Acquisition: The mass isotopomer distributions (MIDs) for each metabolite of interest are recorded.
Data Presentation and Interpretation
The quantitative data obtained from an MFA study is typically presented in tables that summarize the measured flux rates and the isotopologue distributions of key metabolites.
Example Data Tables
The following tables present hypothetical, yet plausible, data from an MFA experiment using 6-Methylthioguanine-¹³C,d₃ in a cancer cell line.
Table 1: Isotopologue Distribution of Key Thiopurine Metabolites
| Metabolite | Isotopologue | Relative Abundance (%) |
| 6-Thioinosine monophosphate (TIMP) | M+0 | 25.3 ± 2.1 |
| M+1 (¹³C) | 68.9 ± 3.5 | |
| M+4 (¹³C, d₃) | 5.8 ± 0.9 | |
| 6-Thioguanine nucleotides (TGNs) | M+0 | 35.1 ± 2.8 |
| M+1 (¹³C) | 59.2 ± 4.1 | |
| M+4 (¹³C, d₃) | 5.7 ± 0.8 | |
| 6-Methylmercaptopurine (6-MMP) | M+0 | 10.2 ± 1.5 |
| M+1 (¹³C) | 15.7 ± 2.0 | |
| M+3 (d₃) | 70.1 ± 5.2 | |
| M+4 (¹³C, d₃) | 4.0 ± 0.7 |
Table 2: Calculated Metabolic Fluxes (Relative to 6-MP Uptake Rate)
| Metabolic Pathway | Relative Flux (%) |
| 6-MP to TIMP (HGPRT) | 100 |
| TIMP to TGNs (Anabolic) | 65 ± 5 |
| TIMP to 6-MMP (Catabolic - TPMT) | 35 ± 5 |
| 6-MP to 6-Thiouric Acid (Catabolic - XO) | < 5 |
Logical Relationship of Data Interpretation
The interpretation of MFA data involves relating the observed isotopologue distributions to the underlying metabolic fluxes.
Conclusion
6-Methylthioguanine-¹³C,d₃ is a powerful tool for dissecting the complexities of thiopurine metabolism. By employing the methodologies outlined in this guide, researchers can gain quantitative insights into the metabolic fluxes that govern the efficacy and toxicity of this important class of drugs. The ability to precisely measure metabolic pathway activity will undoubtedly accelerate the development of more effective and personalized therapeutic strategies in cancer and immunology. This guide serves as a foundational resource for scientists and professionals seeking to leverage the power of stable isotope-resolved metabolomics in their research and development endeavors.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Cytotoxic Profile of 6-Methylthioguanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxicity of 6-Methylthioguanine (6-MTG), a critical active metabolite of the thiopurine drug 6-thioguanine (6-TG). This document details the mechanisms of action, summarizes key quantitative data from cytotoxicity studies, provides detailed experimental protocols for essential assays, and visualizes the core signaling pathways involved.
Core Mechanism of Action
6-Thioguanine (6-TG) is a prodrug that, once metabolized, is incorporated into DNA. Subsequently, it is methylated to form S6-methylthioguanine (6-MTG).[1][2][3] This modified base is a crucial lesion that triggers a cascade of cellular events leading to cytotoxicity. The primary mechanism involves the recognition of 6-MTG-containing mismatches in DNA by the DNA Mismatch Repair (MMR) system.[1][2][3] This recognition, particularly of 6-MTG:T mispairs that arise during DNA replication, initiates a futile cycle of repair attempts, leading to persistent single-strand breaks.[4] This sustained DNA damage signaling activates downstream pathways, culminating in cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis.[1][4]
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of 6-thioguanine (6-TG), the precursor to 6-MTG, in various cancer cell lines.
Table 1: IC50 and EC50 Values of 6-Thioguanine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC50/EC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | MTT | Cell Viability | 48 | 28.79 | [5] |
| MCF-7 | Breast Cancer | CCK-8 | Cell Viability | 48 | 5.481 | [6] |
| Jurkat (MTAP-deficient) | T-cell Leukemia | Cytotoxicity Assay | Cell Viability | Not Specified | ~65 (EC50) | [7] |
| A549 (MTAP-deficient) | Lung Cancer | Cytotoxicity Assay | Cell Viability | Not Specified | ~2.56 (EC50) | [7] |
Table 2: Apoptosis and Cell Cycle Arrest in MCF-7 Cells Treated with 6-Thioguanine (6 µM for 48h)
| Parameter | Control Group (%) | 6-TG Treated Group (%) | Reference |
| Total Apoptotic Cells | 10.66 | 18.55 | [6][8] |
| Early Apoptotic Cells | 1.39 | 9.43 | [6] |
| G2/M Phase Cells | Not Specified | Significant Increase | [6][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 6-MTG cytotoxicity are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of 6-thioguanine in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[9][11]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix each sample thoroughly by pipetting. Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-thioguanine at the desired concentration and duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method. Centrifuge the cell suspension at 500 x g for 5-7 minutes.[12]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and quadrant setting.[13]
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) / RNase A staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 6-thioguanine for the specified time.
-
Cell Harvesting: Harvest cells by trypsinization (if adherent) and centrifugation.
-
Washing: Wash cells twice with cold PBS.[15]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 18 hours at 4°C.[6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[6]
-
Staining: Resuspend the cell pellet in 300 µL of PI/RNase A staining buffer.[6]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key molecular pathways and experimental workflows discussed in this guide.
References
- 1. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Analysis of Cell Cycle [cyto.purdue.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Note: Quantification of 6-Methylmercaptopurine in Biological Matrices using 6-Methylthioguanine-¹³C,d₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 6-methylmercaptopurine (6-MMP), a key metabolite of thiopurine drugs, in biological matrices such as whole blood or red blood cells. The method utilizes 6-Methylthioguanine-¹³C,d₃ as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This stable isotope-labeled internal standard co-elutes with the analyte, providing reliable quantification essential for therapeutic drug monitoring and research in patients undergoing thiopurine therapy. The protocol detailed below is intended for researchers, scientists, and drug development professionals.
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine, and 6-thioguanine, are widely used as immunosuppressants and anti-cancer agents. Their therapeutic efficacy and potential for toxicity are closely related to the metabolic fate of the parent drug. A crucial metabolic pathway involves the methylation of 6-mercaptopurine by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP). Monitoring the levels of 6-MMP is vital for optimizing drug dosage, minimizing adverse effects such as hepatotoxicity, and ensuring therapeutic efficacy.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of thiopurine metabolites due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard is critical for accurate quantification in complex biological matrices.[5][6] 6-Methylthioguanine-¹³C,d₃, a stable isotope-labeled analogue of 6-MMP, serves as an ideal internal standard as it shares identical chemical and physical properties with the analyte, differing only in mass. This allows for the correction of variations that may occur during sample extraction, chromatography, and ionization.
Experimental Protocols
Materials and Reagents
-
6-Methylmercaptopurine (6-MMP) analytical standard
-
6-Methylthioguanine-¹³C,d₃ (6-MMP-¹³C,d₃) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Whole blood or red blood cells (RBCs)
Sample Preparation
-
Preparation of Red Blood Cell Lysate:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge the whole blood at 2000 x g for 10 minutes at 4°C to separate red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBCs twice with an equal volume of phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.
-
Lyse the washed RBCs by adding an equal volume of deionized water and vortexing.
-
-
Hydrolysis and Protein Precipitation:
-
To a 50 µL aliquot of RBC lysate or whole blood, add 50 µL of the internal standard working solution (containing 6-MMP-¹³C,d₃).
-
Add 250 µL of 100 mmol/L dithiothreitol (DTT) to reduce any disulfide bonds.
-
Add 20 µL of 60% perchloric acid to precipitate proteins and hydrolyze the nucleotide forms of the metabolites to their base forms.[6]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5-95% B
-
4-5 min: 95% B
-
5.1-6 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
6-MMP: m/z 167.1 → 152.1
-
6-MMP-¹³C,d₃ (IS): m/z 171.1 → 155.1
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of 6-MMP using a stable isotope-labeled internal standard. The data presented are representative of typical method validation results found in the literature for similar assays.[3][5][6]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 7.5% |
| Inter-day Precision (%CV) | < 7.5% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 95 - 105% |
Table 2: Stability of 6-MMP in Red Blood Cells [7][8][9]
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature (25°C) | 4 hours | > 95% |
| Refrigerated (4°C) | 4 days | ~80% (for 6-TGN, 6-MMP is more stable) |
| Frozen (-20°C) | 180 days | ~70% (for 6-TGN, 6-MMP is more stable) |
| Frozen (-70°C) | 6 months | > 95% |
| Freeze-Thaw Cycles (3 cycles) | - | > 95% |
Visualizations
Caption: Experimental workflow for the quantification of 6-MMP.
Caption: Simplified metabolic pathway of thiopurine drugs.
Conclusion
The LC-MS/MS method described, utilizing 6-Methylthioguanine-¹³C,d₃ as an internal standard, provides a reliable and accurate approach for the quantification of 6-methylmercaptopurine in biological samples. This method is suitable for therapeutic drug monitoring and clinical research, aiding in the optimization of thiopurine therapy to enhance efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard is paramount in overcoming matrix-associated analytical challenges, ensuring data of the highest quality.
References
- 1. Metabolite monitoring to guide thiopurine therapy in systemic autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite Markers of Thiopurines Testing [southcarolinablues.com]
- 3. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies Using 6-Methylthioguanine-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine (6-MTG) is a key metabolite of the thiopurine drugs 6-mercaptopurine (6-MP), azathioprine (AZA), and 6-thioguanine (6-TG). These drugs are extensively used as immunosuppressants and in cancer chemotherapy. The therapeutic and toxic effects of thiopurines are linked to the metabolic balance between the formation of active 6-thioguanine nucleotides (6-TGNs) and methylated metabolites like 6-methylmercaptopurine ribonucleotides (6-MMPR) and 6-MTG. Monitoring the levels of these metabolites is crucial for optimizing therapy and minimizing adverse effects.
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 6-Methylthioguanine-¹³C,d₃ serves as an ideal internal standard for the quantification of 6-MTG in biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention, while its mass difference allows for precise and accurate quantification. These application notes provide detailed protocols for the use of 6-Methylthioguanine-¹³C,d₃ in pharmacokinetic studies of thiopurine drugs.
Metabolic Pathway of Thiopurines
Thiopurine drugs undergo extensive intracellular metabolism. Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through three competing pathways. It can be anabolized to the active 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. Alternatively, 6-MP can be catabolized by xanthine oxidase (XO) to 6-thiouric acid or methylated by thiopurine S-methyltransferase (TPMT) to 6-methylmercaptopurine (6-MMP). 6-thioguanine (6-TG) is more directly converted to 6-TGNs but can also be methylated by TPMT to 6-methylthioguanine (6-MTG)[1][2].
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents (Illustrative Protocol)
This protocol describes a typical pharmacokinetic study in mice to evaluate the concentration of 6-MTG following oral administration of 6-TG.
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of 6-thioguanine in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water).
-
Dose: A typical oral dose for pharmacokinetic studies in mice can range from 5 to 20 mg/kg. The final dose should be determined based on preliminary toxicity and efficacy studies.
-
Administration: Administer the 6-TG suspension orally via gavage. The volume of administration should be appropriate for the size of the animal, typically 10 mL/kg.
3. Blood Sample Collection:
-
Time Points: Collect blood samples at various time points post-dosing to capture the absorption, distribution, and elimination phases. Suggested time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Method: Collect approximately 50-100 µL of blood per time point via tail vein or saphenous vein bleeding into tubes containing an anticoagulant (e.g., EDTA). For terminal time points, blood can be collected via cardiac puncture.
-
Processing: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines the steps for extracting 6-MTG from plasma samples for quantification.
1. Reagents and Materials:
-
6-Methylthioguanine analytical standard.
-
6-Methylthioguanine-¹³C,d₃ internal standard (IS) solution (e.g., 100 ng/mL in methanol).
-
Perchloric acid (HClO₄).
-
Acetonitrile (ACN).
-
Methanol (MeOH).
-
Formic acid.
-
Ultrapure water.
2. Extraction Procedure:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of the 6-Methylthioguanine-¹³C,d₃ internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
1. Liquid Chromatography (LC) Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Parameters (Illustrative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
6-Methylthioguanine: Precursor ion (m/z) 182.1 → Product ion (m/z) 165.1.
-
6-Methylthioguanine-¹³C,d₃ (IS): Precursor ion (m/z) 186.1 → Product ion (m/z) 169.1.
-
3. Quantification:
-
Generate a calibration curve by spiking known concentrations of 6-MTG into blank plasma and processing as described above.
-
The concentration of 6-MTG in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Data Presentation
The following tables summarize key pharmacokinetic parameters for thiopurine metabolites from literature. Note that these values can vary significantly between individuals and patient populations.
Table 1: Pharmacokinetic Parameters of Thiopurine Metabolites
| Metabolite | Half-life (t½) | Cmax | AUC | Clearance (CL/F) | Volume of Distribution (Vd/F) | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | ~5 days | - | - | 4.6 L/h | 270.5 L | [3] |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | ~5 days | - | - | - | - | [4] |
| 6-Mercaptopurine (in children) | 1.64 h | - | - | 23.02 L/h | 0.75 L/kg | [5] |
Table 2: Therapeutic and Toxic Concentrations of Thiopurine Metabolites
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBCs) | Concentration Associated with Toxicity (pmol/8x10⁸ RBCs) | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450 | > 450 (Leukopenia) | |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | < 5700 | > 5700 (Hepatotoxicity) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study using 6-Methylthioguanine-¹³C,d₃.
References
- 1. researchgate.net [researchgate.net]
- 2. bcm.edu [bcm.edu]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. Pharmacokinetics of 6-thioguanine in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Thiopurines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, including azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are integral to the management of various autoimmune disorders, such as inflammatory bowel disease (IBD), and certain types of cancer.[1][2][3] These drugs are pro-drugs that undergo extensive intracellular metabolism to form active cytotoxic metabolites, primarily 6-thioguanine nucleotides (6-TGNs), which are responsible for their therapeutic effects.[4][5] However, inter-individual variability in drug metabolism can lead to a wide range of therapeutic responses and adverse drug reactions, including myelosuppression and hepatotoxicity.[6][7] Therapeutic drug monitoring (TDM) of thiopurine metabolites has emerged as a critical tool to optimize dosing, ensure efficacy, and minimize toxicity.[8]
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of thiopurines, intended for use by researchers, scientists, and professionals in drug development.
Thiopurine Metabolic Pathway
The metabolism of thiopurines is complex, involving multiple enzymatic pathways. Azathioprine is first converted to 6-mercaptopurine (6-MP).[4][9] From there, the metabolism of 6-MP proceeds along three main competing pathways:
-
Anabolism to Active Metabolites: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP).[1][2] TIMP is then further metabolized through a series of steps involving inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) to form the active 6-thioguanine nucleotides (6-TGNs).[1][2][4] 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[1][5]
-
Catabolism by Thiopurine S-methyltransferase (TPMT): 6-MP and TIMP can be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP) and 6-methylthioinosine monophosphate (meTIMP), respectively.[5][9] High levels of 6-MMP have been associated with hepatotoxicity.[6][7] The activity of TPMT is highly variable among individuals due to genetic polymorphisms, which significantly impacts thiopurine metabolism and toxicity risk.[3][10]
-
Catabolism by Xanthine Oxidase (XO): Xanthine oxidase metabolizes 6-MP to the inactive metabolite 6-thiouric acid.[1] Co-administration of XO inhibitors, such as allopurinol, can shunt 6-MP metabolism towards the production of active 6-TGNs, a strategy sometimes used in patients with preferential metabolism to 6-MMP.[3]
Another enzyme, nudix hydrolase 15 (NUDT15), also plays a crucial role by converting active metabolites back to their inactive forms.[1] Genetic variants in NUDT15 are associated with an increased risk of thiopurine-induced leukopenia, particularly in Asian and Hispanic populations.[11]
References
- 1. ClinPGx [clinpgx.org]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring thiopurine metabolites in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Thiopurine drug metabolism pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Can We Predict the Toxicity and Response to Thiopurines in Inflammatory Bowel Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bluecrossnc.com [bluecrossnc.com]
- 11. Therapeutic Drug Monitoring and Pharmacogenomics of Thiopurines in Inflammatory Bowel Disease: International Guidelines Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiopurine Metabolite Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine, and 6-thioguanine, are integral in the management of various autoimmune diseases, inflammatory bowel disease, and certain types of cancer. The therapeutic efficacy and toxicity of these drugs are closely linked to the intracellular concentrations of their active metabolites, primarily 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN).[1][2][3] Therapeutic drug monitoring (TDM) of these metabolites is a critical tool for optimizing dosing, ensuring treatment efficacy, and minimizing adverse effects.[4][5][6][7] This document provides detailed application notes and protocols for the sample preparation of whole blood for the analysis of thiopurine metabolites.
Thiopurine Metabolic Pathway
The metabolism of thiopurine drugs is a complex process involving several enzymatic pathways. The key enzyme, thiopurine S-methyltransferase (TPMT), plays a crucial role in the methylation of 6-mercaptopurine to 6-methylmercaptopurine, an inactive metabolite.[8][9][10] Genetic variations in the TPMT gene can lead to altered enzyme activity, affecting metabolite levels and increasing the risk of toxicity.[11][12] The other major pathway leads to the formation of the active 6-thioguanine nucleotides (6-TGN), which are responsible for the drug's cytotoxic and immunosuppressive effects.[8][9] Monitoring the levels of both 6-TGN and 6-MMPN provides a comprehensive picture of a patient's response to thiopurine therapy.[2][3]
Caption: Simplified metabolic pathway of thiopurine drugs.
Experimental Protocols
This section details two common methods for the preparation of whole blood samples for the analysis of 6-TGN and 6-MMPN: a High-Performance Liquid Chromatography (HPLC) based method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method.
Protocol 1: Sample Preparation for HPLC Analysis
This protocol is adapted from validated HPLC methods for the quantification of thiopurine metabolites.[4][13][14]
Materials:
-
Isotonic saline solution (0.9% NaCl).
-
Perchloric acid (HClO4), ~70%.
-
Dithiothreitol (DTT).
-
Internal standard (e.g., 6-methyl-mercaptopurine riboside).
-
Potassium hydroxide (KOH).
-
Phosphate buffer.
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Vortex mixer.
-
Heating block or water bath.
Procedure:
-
Red Blood Cell (RBC) Isolation:
-
RBC Lysis and Protein Precipitation:
-
Resuspend the washed RBC pellet in a known volume of cold deionized water to induce lysis.
-
Add an equal volume of cold perchloric acid (e.g., 1.4 M) containing DTT to the RBC lysate to precipitate proteins.[18]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Hydrolysis of Thiopurine Nucleotides:
-
Transfer the supernatant to a new tube.
-
Heat the sample at 100°C for 60 minutes to hydrolyze the 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine).[18]
-
Cool the sample on ice.
-
-
Neutralization and Sample Preparation for Injection:
-
Neutralize the sample by adding a potassium hydroxide solution.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
The sample is now ready for injection into the HPLC system.
-
Caption: Workflow for HPLC-based thiopurine metabolite analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is based on modern, highly sensitive LC-MS/MS methods.[19][20][21][22]
Materials:
-
Whole blood collected in EDTA (lavender-top) tubes.[15]
-
Phosphate-buffered saline (PBS).
-
Internal standards (isotope-labeled 6-thioguanine and 6-methylmercaptopurine).
-
Dithiothreitol (DTT).
-
Acetonitrile or Methanol.
-
Trichloroacetic acid (TCA) or Perchloric acid (HClO4).
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Vortex mixer.
-
Ultrasonic bath.
Procedure:
-
RBC Isolation and Lysis:
-
Follow the same procedure for RBC isolation as in Protocol 1.
-
To a known volume of washed RBCs, add an internal standard solution and a solution of DTT to prevent oxidation of the metabolites.
-
Lyse the RBCs by freeze-thawing or by adding hypotonic buffer.
-
-
Protein Precipitation:
-
Hydrolysis:
-
Transfer the supernatant to a clean tube.
-
Perform acid hydrolysis as described in Protocol 1 to convert nucleotide metabolites to their base forms.
-
-
Final Sample Preparation:
-
After hydrolysis and cooling, the sample may be diluted with a suitable buffer for LC-MS/MS analysis.
-
Centrifuge the sample one final time to remove any remaining precipitate.
-
Transfer the supernatant to an autosampler vial for injection.
-
Caption: Workflow for LC-MS/MS-based thiopurine metabolite analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for thiopurine metabolite analysis.
Table 1: Method Validation Parameters for HPLC and LC-MS/MS Assays
| Parameter | HPLC Method | LC-MS/MS Method | Reference |
| Linear Range (6-TGN) | 0.1 - 10 µmol/L | 0.1 - 10 µmol/L | [19] |
| Linear Range (6-MMPN) | 0.5 - 100 µmol/L | 0.5 - 100 µmol/L | [19] |
| Lower Limit of Quantification (LLOQ) for 6-TGN | ~50 pmol/8x10⁸ RBC | ~50 pmol/8x10⁸ RBC | [21][22] |
| Lower Limit of Quantification (LLOQ) for 6-MMPN | ~1,000 pmol/8x10⁸ RBC | ~1,000 pmol/8x10⁸ RBC | [21][22] |
| Mean Extraction Recovery (6-TGN) | Not specified | 71.0% - 75.0% | [19][20] |
| Mean Extraction Recovery (6-MMPN) | Not specified | 96.4% - 102.2% | [19][20] |
| Within-day Imprecision | ≤5.1% | <3.0% | [11][21][22] |
| Between-day Imprecision | ≤8.5% | <10% | [11][26] |
Table 2: Stability of Thiopurine Metabolites in Different Storage Conditions
| Metabolite | Matrix | Storage Condition | Duration | Stability | Reference |
| 6-TGN | Preprocessed RBCs | 25°C and 4°C | 4 hours | Stable | [19][20] |
| 6-TGN | Preprocessed RBCs | -70°C | Up to 6 months | Stable | [19][20] |
| 6-TGN | Preprocessed RBCs | -20°C | 180 days | ~30% decrease | [19][20] |
| 6-TGN | Whole Blood | 4°C | 4 days | ~20% decrease | [19][20] |
| 6-TGN & 6-MMPN | Whole Blood | 4°C | Up to 10 days | Stable | [2] |
| 6-TGN & 6-MMPN | Whole Blood | Room Temperature | < 3 days | Stable | [2] |
Conclusion
The accurate measurement of thiopurine metabolites is essential for personalized medicine in patients undergoing thiopurine therapy. The choice between HPLC and LC-MS/MS methods will depend on the specific requirements for sensitivity, selectivity, and throughput of the laboratory. Proper sample collection, handling, and preparation are paramount to obtaining reliable and clinically meaningful results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of thiopurine metabolites in whole blood. It is recommended that each laboratory validates its chosen method according to established guidelines to ensure accuracy and precision.[4][13]
References
- 1. The role of thiopurine metabolite monitoring in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcpathology.org.uk [bcpathology.org.uk]
- 3. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 4. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fg.bmj.com [fg.bmj.com]
- 6. Clinical usefulness of therapeutic drug monitoring of thiopurines in patients with inadequately controlled inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical utility of thiopurine metabolite levels in monitoring patients with inflammatory bowel disease: A single-centre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 16. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
Application Note and Protocol for the Preparation of 6-Methylthioguanine-¹³C,d₃ Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of 6-Methylthioguanine-¹³C,d₃, a stable isotope-labeled internal standard crucial for quantitative bioanalysis.
Introduction
6-Methylthioguanine (6-MTG) is a key metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine, and 6-thioguanine, which are widely used as immunosuppressants and anti-cancer agents. The isotopically labeled 6-Methylthioguanine-¹³C,d₃ serves as an ideal internal standard for quantification of 6-MTG in biological matrices by mass spectrometry (MS) techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate preparation of the stock solution is the foundation for reliable and reproducible quantitative analysis in clinical and research settings.
This application note provides a comprehensive guide to the preparation of a 6-Methylthioguanine-¹³C,d₃ stock solution, including solvent selection, dissolution protocol, and storage conditions to ensure its stability and integrity.
Physicochemical Data
A summary of the relevant physicochemical properties of 6-Methylthioguanine and its isotopically labeled form is presented in the table below.
| Property | 6-Methylthioguanine | 6-Methylthioguanine-¹³C,d₃ |
| Molecular Formula | C₆H₇N₅S | C₅¹³CH₄D₃N₅S |
| Molecular Weight | 181.22 g/mol | 185.23 g/mol |
| Appearance | Pale yellow crystalline powder | Solid |
| Primary Application | Analyte | Internal Standard |
Health and Safety Information
Warning: 6-Methylthioguanine is a metabolite of a cytotoxic drug. The isotopically labeled form should be handled with the same precautions as the unlabeled, pharmacologically active compound.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage.[1]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) for the specific product before use.
-
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps to prepare a 1 mg/mL stock solution of 6-Methylthioguanine-¹³C,d₃.
4.1. Materials and Equipment
-
6-Methylthioguanine-¹³C,d₃ solid
-
Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade
-
0.1 M Sodium Hydroxide (NaOH), prepared with high-purity water
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Cryogenic storage vials, amber or wrapped in foil to protect from light
4.2. Recommended Solvents
Based on the solubility of the parent compound, 6-thioguanine, the following solvents are recommended. The choice of solvent will depend on the downstream application and compatibility with the analytical method.
| Solvent | Solubility Information | Suitability |
| DMSO | 6-Thioguanine is soluble up to 100 mM in DMSO. | Recommended primary solvent for creating a high-concentration initial stock. |
| 0.1 M NaOH | 6-Thioguanine and 6-Methylthioguanine are soluble in dilute alkali solutions.[2] | Suitable for initial dissolution, may require neutralization for some applications. |
| Methanol | A stock solution of a similar deuterated internal standard (6-MMP-d₃) was prepared in methanol.[3] | May be suitable for direct dissolution or for dilution of a DMSO stock. |
4.3. Step-by-Step Dissolution Procedure (using DMSO)
-
Weighing: Accurately weigh the desired amount of 6-Methylthioguanine-¹³C,d₃ (e.g., 1 mg) using a calibrated analytical balance. Transfer the solid to a clean, appropriately sized volumetric flask.
-
Initial Dissolution: Add a small volume of DMSO (e.g., approximately 70% of the final volume) to the volumetric flask.
-
Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure the solid is completely dissolved. Visually inspect the solution to confirm there are no undissolved particulates.
-
Final Volume Adjustment: Once the solid is fully dissolved, bring the solution to the final volume with DMSO.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber cryogenic vials to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is critical to maintain the integrity of the stock solution.
-
Short-term Storage (up to 1 week): Store aliquots at 2-8°C.
-
Long-term Storage (months to years): For long-term stability, store aliquots at ≤ -70°C.[3] Studies on related thiopurine metabolites have shown degradation at higher temperatures, with -70°C being the recommended temperature for long-term storage to prevent loss of the compound.[3]
-
Protection from Light: Store solutions in amber vials or vials wrapped in aluminum foil to protect the compound from light degradation.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the 6-Methylthioguanine-¹³C,d₃ stock solution.
Caption: Workflow for 6-Methylthioguanine-¹³C,d₃ stock solution preparation.
References
Application Notes and Protocols for 6-Methylthioguanine-¹³C,d₃ in Cellular Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanine (6-TG) is a purine analogue antimetabolite drug widely employed in the treatment of various cancers, particularly acute lymphoblastic leukemia.[1] As a prodrug, 6-TG undergoes extensive intracellular metabolism to exert its cytotoxic effects. The primary mechanism of action involves the incorporation of its metabolites, thioguanine nucleotides (TGNs), into DNA and RNA, leading to cell cycle arrest and apoptosis.[2] A key enzyme in the metabolic pathway of 6-TG is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-TG to form 6-methylthioguanine (6-MTG).
The use of stable isotope-labeled compounds, such as 6-Methylthioguanine-¹³C,d₃, offers a powerful tool for elucidating the pharmacokinetics and metabolic fate of 6-TG and its derivatives within a cellular environment. By tracing the journey of the labeled methyl group (¹³C,d₃), researchers can gain precise insights into the rates of metabolic conversion, identify downstream metabolites, and quantify their incorporation into macromolecules. This knowledge is invaluable for understanding the mechanisms of drug action, identifying potential pathways of drug resistance, and optimizing therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-Methylthioguanine-¹³C,d₃ in cell culture-based tracing studies, coupled with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic and Signaling Pathways
The metabolic conversion of 6-thioguanine and 6-methylthioguanine is a complex process involving several enzymatic steps. Understanding these pathways is crucial for designing and interpreting tracing studies.
6-Thioguanine Metabolism
6-Thioguanine is primarily activated through the purine salvage pathway, where it is converted to thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1).[2] TGMP can then be further phosphorylated to thioguanosine diphosphate (TGDP) and triphosphate (TGTP), which are the active metabolites that get incorporated into DNA and RNA. Alternatively, 6-TG can be methylated by TPMT to 6-methylthioguanine.
Experimental Workflow for Tracing Studies
A typical workflow for a tracing study using 6-Methylthioguanine-¹³C,d₃ involves several key stages, from cell culture and labeling to sample preparation and analysis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting tracing studies with 6-Methylthioguanine-¹³C,d₃ in adherent cell cultures.
Protocol 1: Cell Culture and Labeling
Objective: To introduce the stable isotope-labeled tracer to cultured cells for a defined period to allow for metabolic incorporation.
Materials:
-
Adherent cancer cell line of choice (e.g., Jurkat, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
6-Methylthioguanine-¹³C,d₃ stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and grow for 24 hours.
-
Prepare the labeling medium by adding the 6-Methylthioguanine-¹³C,d₃ stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, harvest the cells by first washing with ice-cold PBS, then adding trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
After the final wash, aspirate all PBS and snap-freeze the cell pellet in liquid nitrogen. Store at -80°C until metabolite or DNA extraction.
Protocol 2: Metabolite Extraction
Objective: To extract intracellular metabolites for LC-MS/MS analysis.
Materials:
-
Frozen cell pellets from Protocol 1
-
Ice-cold 80% methanol (LC-MS grade)
-
Microcentrifuge
-
Vortex mixer
-
Vacuum concentrator
Procedure:
-
Resuspend the frozen cell pellet in 200 µL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute to lyse the cells.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Protocol 3: Genomic DNA Extraction and Digestion (Optional)
Objective: To isolate and prepare genomic DNA for analysis of 6-Methylthioguanine-¹³C,d₃ incorporation.
Materials:
-
Frozen cell pellets from Protocol 1
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline phosphatase
-
Ultrafiltration units (e.g., 10 kDa MWCO)
Procedure:
-
Extract genomic DNA from the cell pellets according to the manufacturer's protocol of the chosen DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
To 20 µg of genomic DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate at 37°C for another 2 hours to digest the DNA into individual deoxynucleosides.
-
Remove the enzymes by ultrafiltration.
-
The resulting filtrate containing the deoxynucleosides is ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Objective: To separate, detect, and quantify 6-Methylthioguanine-¹³C,d₃ and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 6-Methylthioguanine-¹³C,d₃ and its expected metabolites. The exact m/z values will depend on the specific labeled atoms. For 6-Methylthioguanine-¹³C,d₃, the precursor ion would be [M+H]⁺, and the product ions would be generated by fragmentation of the molecule.
Data Presentation
Quantitative data from tracing studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Incorporation of 6-Thioguanine into Genomic DNA of Various Cancer Cell Lines
This table provides example data on the extent of 6-thioguanine incorporation into the DNA of different cancer cell lines after a 24-hour treatment with 3 µM 6-thioguanine.[3] This type of data can be generated in a tracing study by quantifying the labeled and unlabeled guanine in the DNA.
| Cell Line | Cancer Type | % Guanine Replaced by 6-Thioguanine |
| Jurkat T | T-cell leukemia | 10.0 |
| HL-60 | Promyelocytic leukemia | 7.4 |
| CCRF-CEM | T-cell leukemia | 7.0 |
| K-562 | Chronic myelogenous leukemia | 3.0 |
| HCT-116 | Colorectal carcinoma | 0.2 |
Table 2: Time-Course of 6-Methylthioguanine-¹³C,d₃ Metabolite Formation in Jurkat Cells
This table illustrates hypothetical time-course data that could be generated from a tracing study. It shows the intracellular concentration of the labeled tracer and its key metabolite over time.
| Time (hours) | Intracellular 6-Methylthioguanine-¹³C,d₃ (pmol/10⁶ cells) | Intracellular Thioguanosine-¹³C,d₃ Monophosphate (pmol/10⁶ cells) |
| 0 | 0 | 0 |
| 2 | 15.2 ± 1.8 | 2.5 ± 0.3 |
| 6 | 45.8 ± 5.1 | 12.1 ± 1.5 |
| 12 | 88.3 ± 9.5 | 35.7 ± 4.2 |
| 24 | 125.6 ± 13.2 | 78.4 ± 8.9 |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The use of 6-Methylthioguanine-¹³C,d₃ in conjunction with LC-MS/MS provides a robust and precise method for investigating the cellular metabolism of 6-thioguanine. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute tracing studies, ultimately contributing to a deeper understanding of thiopurine pharmacology and the development of more effective cancer therapies.
References
- 1. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of 6-Thioguanine Nucleotides in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioguanine nucleotides (6-TGN) are the active metabolites of thiopurine drugs such as azathioprine, 6-mercaptopurine, and 6-thioguanine. These drugs are widely used as immunosuppressants in the treatment of autoimmune diseases, inflammatory bowel disease, and acute lymphoblastic leukemia, as well as to prevent rejection after solid organ transplantation.[1][2] The measurement of 6-TGN concentrations in erythrocytes is crucial for therapeutic drug monitoring, as these levels correlate with both therapeutic efficacy and the risk of adverse effects, particularly myelotoxicity.[3][4][5] Conversely, the measurement of 6-methylmercaptopurine nucleotides (6-MMPN), another major metabolite, is important for assessing the risk of hepatotoxicity.[2][3]
This document provides detailed application notes and protocols for the determination of 6-TGN in human erythrocytes using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Thiopurines
Thiopurine drugs undergo a complex metabolic pathway to form their active 6-TGN metabolites. A simplified schematic of this pathway is presented below. Azathioprine is first converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through competing pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP), which is subsequently converted to 6-TGN. Alternatively, thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite. 6-TG is more directly converted to 6-TGN.[6]
Figure 1: Simplified metabolic pathway of thiopurine drugs.
Experimental Protocols
The determination of 6-TGN in erythrocytes generally involves four key steps:
-
Sample Collection and Erythrocyte Isolation: Collection of whole blood and separation of erythrocytes.
-
Lysis and Deproteinization: Lysis of red blood cells to release intracellular contents and removal of proteins.
-
Hydrolysis: Conversion of 6-thioguanine nucleotides (6-TGN) to the 6-thioguanine (6-TG) base.
-
Chromatographic Analysis: Separation and quantification of 6-TG by HPLC or LC-MS/MS.
The following diagram illustrates the general experimental workflow.
Figure 2: General experimental workflow for 6-TGN determination.
Protocol 1: Determination of 6-TGN by HPLC
This protocol is based on the principles described in several published HPLC methods.[7][8][9]
1. Materials and Reagents:
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Potassium phosphate
-
Methanol (HPLC grade)
-
6-Thioguanine (6-TG) standard
-
Internal standard (e.g., 5-bromouracil)
-
Deionized water
2. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge the blood sample to separate erythrocytes from plasma and buffy coat.
-
Wash the erythrocyte pellet with saline solution.
-
Lyse a known volume of packed erythrocytes by adding a solution of perchloric acid containing DTT.
-
Vortex and centrifuge to precipitate proteins.
3. Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Heat the acidic extract at 100°C for 45-60 minutes to hydrolyze the 6-TGN to 6-TG.[7][10]
-
Cool the sample and centrifuge.
4. HPLC Analysis:
-
Column: Purospher RP-18e column (or equivalent C18 column).[8]
-
Mobile Phase: A gradient elution using a mixture of potassium phosphate buffer and methanol is often employed.[8]
-
Flow Rate: Typically around 1.0-1.2 mL/min.[8]
-
Detection: UV detection at 341 nm for 6-TG.[8]
-
Quantification: Create a calibration curve using known concentrations of 6-TG standard. The concentration of 6-TGN in the sample is calculated based on the peak area of 6-TG relative to the internal standard and expressed as pmol per 8 x 10⁸ erythrocytes.
Protocol 2: Determination of 6-TGN by LC-MS/MS
This protocol is a generalized procedure based on various validated LC-MS/MS methods, which offer higher sensitivity and specificity.[3][11][12]
1. Materials and Reagents:
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium acetate
-
6-Thioguanine (6-TG) standard
-
Isotope-labeled internal standard (e.g., 6-TG-¹³C₂¹⁵N) is highly recommended.[11]
-
Deionized water
2. Sample Preparation and Hydrolysis:
-
Follow steps 1-3 as described in the HPLC protocol for sample preparation and hydrolysis. The use of an automated cell washer for erythrocyte separation and washing can significantly reduce labor and time.[3]
-
After hydrolysis, neutralize the sample if required by the specific LC-MS/MS method.
3. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography on a C18 column is typically used.[11]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile with formic acid) is common.[12]
-
Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.[11]
-
MRM Transitions:
-
Quantification: A calibration curve is constructed using the peak area ratios of the analyte to the internal standard. Results are typically reported in pmol/8 x 10⁸ erythrocytes.
Data Presentation: Method Performance
The following tables summarize the quantitative performance data from various published methods for the determination of 6-TGN in erythrocytes.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Reported Value | Reference |
| Recovery | 73.1% for 6-TGN derivatives | [7] |
| Linearity Range | 479–17,118 ng/mL | [13] |
| Limit of Detection (LOD) | 150 ng/mL | [13] |
| Limit of Quantification (LOQ) | 479 ng/mL | [13] |
| Repeatability (CV) | 1.30–3.24% | [13] |
| Intermediate Precision (CV) | 4.19–5.78% | [13] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 9.9–1979 ng/mL | [12] |
| Limit of Quantification (LOQ) | 0.2 µmol/L (~50 pmol/8 × 10⁸ RBC) | [3] |
| 30 pmol/0.2 mL | [11] | |
| 20 pmol/8 x 10⁸ RBC | [2] | |
| Intra-assay Imprecision (CV) | < 7.5% | [11] |
| 3.05–14.79% | [12] | |
| Inter-assay Imprecision (CV) | < 7.5% | [11] |
| 3.39–9.82% | [12] | |
| Accuracy (Bias) | -7.72% to 9.55% | [12] |
Therapeutic Ranges and Clinical Interpretation
Therapeutic drug monitoring of 6-TGN is essential for optimizing thiopurine therapy. The generally accepted therapeutic range for 6-TGN in erythrocytes is 235–450 pmol/8 x 10⁸ RBC for patients with inflammatory bowel disease.[14][15] Levels above this range may be associated with an increased risk of myelotoxicity, while levels below this range may indicate non-adherence or under-dosing.[15] It is important to note that these ranges can vary depending on the clinical indication and the individual patient.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmainfo.in [pharmainfo.in]
- 13. researchgate.net [researchgate.net]
- 14. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioguanine nucleotides (TGN) | Synnovis [synnovis.co.uk]
Application Note and Protocols for the Analytical Quantification of Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) is crucial for the safe and effective use of immunosuppressive drugs, which are characterized by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1][2][3] Over-immunosuppression can lead to severe infections and malignancies, while under-dosing may result in allograft rejection in transplant recipients or treatment failure in autoimmune diseases.[2] Consequently, precise and accurate quantification of immunosuppressant concentrations in biological matrices, typically whole blood, is essential for dose optimization.[4][5]
Historically, immunoassays were commonly used for TDM. However, these methods can suffer from cross-reactivity with drug metabolites, leading to potential inaccuracies.[6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of immunosuppressants, offering superior sensitivity, specificity, and the ability to multiplex the analysis of several drugs simultaneously.[7][8][9][10][11]
This document provides detailed application notes and protocols for the quantification of common immunosuppressants, including calcineurin inhibitors (e.g., tacrolimus, cyclosporine A), mTOR inhibitors (e.g., sirolimus, everolimus), and others like mycophenolic acid, using LC-MS/MS.
Signaling Pathways of Major Immunosuppressants
Understanding the mechanism of action of immunosuppressants is vital for interpreting their therapeutic effects and the importance of maintaining optimal concentrations.
Caption: Signaling pathway of mTOR inhibitors like Sirolimus and Everolimus.
Caption: Signaling pathway of Calcineurin inhibitors like Tacrolimus and Cyclosporine A.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of immunosuppressants.
Table 1: Linearity Ranges of Immunosuppressants in Whole Blood
| Immunosuppressant | Linearity Range | Correlation Coefficient (R²) | Reference(s) |
| Tacrolimus | <2 to 35 ng/mL | >0.995 | [4][5][12] |
| 0.5 - 42.2 ng/mL | >0.997 | [13] | |
| 2.11 - 45.5 ng/mL | Not specified | [14] | |
| 1 - 100 ng/mL | Not specified | [15] | |
| Sirolimus | <2 to 35 ng/mL | >0.995 | [4][5][12] |
| 0.6 - 49.2 ng/mL | >0.997 | [13] | |
| 2.11 - 45.5 ng/mL | Not specified | [14] | |
| 1 - 100 ng/mL | Not specified | [15] | |
| Everolimus | <2 to 35 ng/mL | >0.995 | [4][5][12] |
| 0.5 - 40.8 ng/mL | >0.997 | [13] | |
| 2.11 - 45.5 ng/mL | Not specified | [14] | |
| 1 - 100 ng/mL | Not specified | [15] | |
| Cyclosporine A | 26.0 to 1866 ng/mL | >0.995 | [4][5][12] |
| 2 - 1250 ng/mL | >0.997 | [13] | |
| 23.4 - 948 ng/mL | Not specified | [14] | |
| Mycophenolic Acid | 0.1 to 50 µg/mL | >0.995 | [4][5][12] |
| 0.01 - 7.5 µg/mL | >0.997 | [13] | |
| 10 - 1000 ng/mL | Not specified | [15] |
Table 2: Precision and Accuracy of Immunosuppressant Quantification
| Immunosuppressant | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (% Deviation) | Reference(s) |
| Tacrolimus | < 10% | < 10% | ± 15% | [4] |
| 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | [13] | |
| < 15% | < 15% | -4.4% to 5.6% | [14] | |
| Sirolimus | < 10% | < 10% | ± 15% | [4] |
| 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | [13] | |
| < 15% | < 15% | -4.4% to 5.6% | [14] | |
| Everolimus | < 10% | < 10% | ± 15% | [4] |
| 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | [13] | |
| < 15% | < 15% | -4.4% to 5.6% | [14] | |
| Cyclosporine A | < 10% | < 10% | ± 15% | [4] |
| 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | [13] | |
| < 15% | < 15% | -4.4% to 5.6% | [14] | |
| Mycophenolic Acid | < 10% | < 10% | ± 15% | [4] |
| 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | [13] |
Experimental Workflow and Protocols
A generalized workflow for the quantification of immunosuppressants from whole blood is depicted below. This typically involves sample preparation, chromatographic separation, and mass spectrometric detection.[9][16]
Caption: General experimental workflow for immunosuppressant quantification.
Protocol 1: Automated Sample Preparation using Protein Precipitation
This protocol is adapted from automated methods to ensure high throughput and reproducibility.[9][16][17]
Materials:
-
Whole blood samples, calibrators, and quality controls
-
Internal standard (IS) solution (containing isotopically labeled analogues of the analytes in a suitable solvent)
-
Precipitating solution (e.g., 0.1 M zinc sulfate heptahydrate, followed by acetonitrile or methanol)[17][18]
-
96-well collection plates (2 mL and 0.8 mL)
-
Automated liquid handling system (e.g., Hamilton NIMBUS96, Tecan Freedom EVO)[16][17]
-
Plate shaker
-
Centrifuge with a plate rotor
-
Plate sealer
Procedure:
-
Sample Transfer: Using the automated liquid handler, transfer 50 µL of whole blood samples, calibrators, and controls into a 2 mL 96-well collection plate.[18]
-
Protein Precipitation:
-
Mixing and Centrifugation:
-
Supernatant Transfer:
-
Carefully unseal the plate.
-
Using the liquid handler, transfer the supernatant to a clean 0.8 mL 96-well collection plate.[18]
-
-
Analysis: Seal the final plate and place it in the LC-MS/MS autosampler for analysis.
Protocol 2: Manual Sample Preparation with QuEChERS Method
This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample cleanup.[15]
Materials:
-
Whole blood samples, calibrators, and quality controls
-
Internal standard solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ethylenediamine-N-propyl silane adsorbent
-
Methanol (for reconstitution)
-
Microcentrifuge tubes
Procedure:
-
Extraction:
-
Pipette 500 µL of whole blood into a microcentrifuge tube.
-
Add the appropriate amount of internal standard solution.
-
Add ethyl acetate, vortex thoroughly.
-
-
Salting Out and Cleanup:
-
Add anhydrous magnesium sulfate and ethylenediamine-N-propyl silane adsorbent.
-
Vortex vigorously and then centrifuge.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol.[15]
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Protocol 3: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be adapted for the analysis of the prepared samples.
Instrumentation:
-
Liquid Chromatography system (e.g., Shimadzu LC40, Waters Alliance 2795)[16][17]
-
Tandem Mass Spectrometer (e.g., SCIEX 6500+, TSQ Quantis)[17][19]
-
Analytical Column (e.g., Restek Force Biphenyl, 3 µm, 50 x 2.1 mm; Agilent Poroshell 120 EC-C18)[15][17]
LC Parameters:
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.[6][15]
-
Gradient: A suitable gradient program should be developed to ensure the separation of all analytes from each other and from matrix interferences.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. Two transitions per analyte are recommended for quantification and confirmation.[19]
-
Source Parameters: Nebulizer gas, heating gas, drying gas flows, and interface/source temperatures should be optimized for maximum signal intensity.[4]
Conclusion
The use of LC-MS/MS for the quantification of immunosuppressants provides a robust, sensitive, and specific analytical solution that is essential for effective therapeutic drug monitoring.[7][11] The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate high-quality analytical methods for these critical drugs. The automation of sample preparation further enhances throughput and reduces the potential for manual error, making LC-MS/MS a highly suitable technique for routine clinical analysis.[9][16]
References
- 1. Therapeutic drug monitoring of immunosuppressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neoteryx.com [neoteryx.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry quantitation of immunosuppressive drugs in clinical specimens using online solid-phase extraction and accurate-mass full scan-single ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Immunosuppressant therapeutic drug monitoring by LC-MS/MS: workflow optimization through automated processing of whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic drug monitoring of immunosuppressant drugs by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood | Semantic Scholar [semanticscholar.org]
- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of four Immunosuppressants in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tecan.com [tecan.com]
- 17. dpxtechnologies.com [dpxtechnologies.com]
- 18. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Methylthioguanine-¹³C,d₃ for LC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 6-Methylthioguanine-¹³C,d₃ concentration in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 6-Methylthioguanine-¹³C,d₃ in an LC-MS assay?
6-Methylthioguanine-¹³C,d₃ serves as a stable isotope-labeled internal standard (SIL-IS).[1][2] Its purpose is to mimic the analyte of interest (6-Methylthioguanine or 6-MMP) throughout the analytical process, including sample preparation, chromatography, and mass spectrometry ionization.[3] By adding a known and constant amount of the SIL-IS to every sample, it allows for the correction of variations in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[1][3][4]
Q2: What is the general guideline for selecting an initial concentration for my 6-Methylthioguanine-¹³C,d₃ internal standard?
A common starting point for the internal standard concentration is the mid-point of the calibration curve for your analyte (6-Methylthioguanine).[5] Some recommendations suggest a concentration that gives a response in the range of 1/3 to 1/2 of the response of the analyte at the Upper Limit of Quantification (ULOQ).[1] The goal is to have an IS signal that is strong enough for precise measurement but not so high that it causes detector saturation or ion suppression.
Q3: Why is it critical to use a stable isotope-labeled internal standard like 6-Methylthioguanine-¹³C,d₃?
SIL internal standards are considered the gold standard in quantitative LC-MS analysis.[6] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement from the sample matrix.[1][7][8] This allows the SIL-IS to effectively compensate for variations that could otherwise lead to inaccurate results.[7] Using a SIL-IS is particularly important for complex biological matrices like whole blood or red blood cell lysates where matrix effects can be significant.[7]
Q4: How does the purity of 6-Methylthioguanine-¹³C,d₃ impact my results?
The isotopic and chemical purity of your SIL-IS is crucial.[7][9] If the 6-Methylthioguanine-¹³C,d₃ standard contains a significant amount of the unlabeled analyte (6-Methylthioguanine), it will artificially inflate the measured concentration of the analyte in your samples, especially at the lower end of the calibration curve.[7][9] It is essential to verify the purity of the internal standard to avoid this interference.[1][9]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Peak Area
Q: My 6-Methylthioguanine-¹³C,d₃ peak area is highly variable across my sample batch (calibrators, QCs, and unknowns). What are the potential causes and how can I troubleshoot this?
High variability in the IS response is a red flag indicating potential issues in the analytical process.[10] This variability should be investigated as it can compromise the accuracy of your results.[11]
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure that the same volume of IS solution is added to every sample.[10] Use calibrated pipettes and consistent technique.
-
Incomplete Extraction: Verify that your extraction procedure is robust and reproducible. Inconsistent recovery of the IS points to a problem with the extraction.
-
Insufficient Mixing: Ensure the IS is thoroughly mixed with the sample matrix before proceeding with extraction.[4]
-
-
LC Autosampler Issues:
-
Mass Spectrometer Instability:
-
Source Contamination: A dirty or improperly positioned ESI spray needle can cause fluctuating ionization efficiency.[10] Clean the ion source.
-
Detector Drift: Monitor the IS response over the course of the batch. A gradual increase or decrease may indicate instrument drift.
-
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Poor Internal Standard Signal or No Signal
Q: I am getting a very low or no signal for my 6-Methylthioguanine-¹³C,d₃. What should I check?
A weak or absent IS signal prevents accurate quantification. The issue could range from simple preparation errors to instrument problems.
Potential Causes & Troubleshooting Steps:
-
IS Preparation Error:
-
Incorrect Concentration: Double-check the calculations and dilutions used to prepare your IS working solution.
-
Forgetting to Add IS: Review your sample preparation workflow to ensure the IS addition step was not missed.
-
-
LC-MS Method Parameters:
-
Incorrect MRM Transition: Verify that the correct precursor and product ions for 6-Methylthioguanine-¹³C,d₃ are entered in the acquisition method.
-
Insufficient Dwell Time: Ensure the dwell time for the IS transition is adequate for acquiring enough data points across the peak.
-
Source Parameters: Optimize ion source parameters (e.g., temperature, gas flows, voltage) for the IS.
-
-
IS Stability:
Issue 3: Non-linear Calibration Curve
Q: My calibration curve is not linear, even though I am using a SIL-IS. Could the IS concentration be the cause?
Yes, an inappropriate IS concentration can contribute to non-linearity.
Potential Causes & Troubleshooting Steps:
-
IS Concentration Too High: An excessively high IS concentration can cause ion suppression that affects the analyte, particularly at the high end of the calibration curve, leading to a flattened response.[7] It can also lead to detector saturation.
-
IS Concentration Too Low: If the IS signal is too low, its measurement becomes less precise, which can affect the precision of the analyte/IS ratio, especially at the lower limit of quantification (LLOQ).
-
Cross-Interference: As mentioned in the FAQs, if the IS contains unlabeled analyte, it can cause a positive bias at the LLOQ and affect linearity. Conversely, if the analyte standard contains the labeled IS, it can also impact the curve.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), the analytes for which 6-Methylthioguanine-¹³C,d₃ would serve as an internal standard.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| 6-TGN | 0.1–10 µmol/L | 0.1 µmol/L | [11] |
| 6-MMPN | 0.5–100 µmol/L | 0.5 µmol/L | [11] |
| 6-TG | 0.2–7.5 µmol/L | 0.2 µmol/L (~50 pmol/8 × 10⁸ RBC) | [3][12] |
| 6-MMP | 4–150 µmol/L | 4 µmol/L (~1,000 pmol/8 × 10⁸ RBC) | [3][12] |
| 6-TGN | 9.9–1979 ng/mL | 9.9 ng/mL | [1] |
| 6-MeMP | 10–2000 ng/mL | 10 ng/mL | [1] |
Table 2: Method Precision
| Analyte | Level Tested | Intra-assay Imprecision (%CV) | Inter-assay Imprecision (%CV) | Reference |
| 6-TGN & 6-MMP | 3 Levels | <7.5% | <7.5% | [10] |
| 6-TGN & 6-MMPN | 2 Levels | <10% | <10% | [11] |
| 6-TG & 6-MMP | N/A | <3.0% (Total Imprecision) | <3.0% (Total Imprecision) | [3][12] |
Experimental Protocols
Protocol: Optimization of 6-Methylthioguanine-¹³C,d₃ Concentration
This protocol outlines the steps to determine the optimal concentration of the SIL-IS for your assay.
Objective: To find an IS concentration that provides a stable and precise signal across the entire calibration range without negatively impacting the analyte's performance.
Materials:
-
6-Methylthioguanine-¹³C,d₃ stock solution
-
Analyte (6-Methylthioguanine) stock solution
-
Blank biological matrix (e.g., whole blood lysate)
-
LC-MS/MS system
Methodology:
-
Prepare Analyte Samples: Prepare three sets of samples in the blank biological matrix:
-
LLOQ Sample: Analyte at the Lower Limit of Quantification.
-
Mid-QC Sample: Analyte at a mid-range concentration.
-
ULOQ Sample: Analyte at the Upper Limit of Quantification.
-
-
Prepare IS Working Solutions: Prepare a series of IS working solutions at different concentrations. A good range to test would be concentrations that yield final sample concentrations corresponding to the low, mid, and high response regions of the analyte's expected signal.
-
Spike and Analyze:
-
For each analyte concentration (LLOQ, Mid, ULOQ), create multiple aliquots.
-
Spike each set of aliquots with a different concentration of the IS working solution.
-
Process all samples using your established sample preparation method.
-
Analyze the samples by LC-MS/MS.
-
-
Data Evaluation:
-
IS Response: Plot the absolute peak area of the IS against the IS concentration. The response should be linear. Note any concentration at which the response starts to plateau, as this may indicate detector saturation.
-
IS Precision: For each IS concentration, calculate the relative standard deviation (%RSD) of the IS peak area across the LLOQ, Mid, and ULOQ samples. A lower %RSD indicates better stability.
-
Analyte Response: At each IS concentration, check the analyte's absolute peak area. A significant drop in analyte signal as IS concentration increases suggests ion suppression.
-
Analyte/IS Ratio: Calculate the Analyte/IS peak area ratio for all samples. The precision of this ratio for replicate injections should be excellent (<15% RSD).
-
-
Selection of Optimal Concentration: Choose the IS concentration that provides:
-
A strong, reproducible IS signal (typically with an RSD <15% across the batch).
-
No significant suppression of the analyte signal, especially at the LLOQ.
-
Maintains the linearity and accuracy of the calibration curve.
-
Caption: Workflow for optimizing internal standard concentration.
Caption: Role of the internal standard in the analytical workflow.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Technical Support Center: Isotopic Internal Standard Variability in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability associated with isotopic internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is an isotopic internal standard and why is it used in LC-MS?
An isotopic internal standard is a form of a target analyte where one or more atoms have been substituted with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][2] It is added at a known concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[2][3][4] Its primary function is to normalize and correct for variations that can occur during sample preparation, injection, chromatography, and detection, thereby improving the accuracy and precision of quantitative analysis.[1][2][4]
Q2: What are the characteristics of an ideal isotopic internal standard?
An ideal isotopic internal standard should have the following characteristics:
-
Chemical Identity: It should be chemically identical to the analyte to ensure similar behavior during sample processing and analysis.[2][5][6]
-
Isotopic Purity: High isotopic enrichment (typically ≥98%) is necessary to minimize the contribution of any unlabeled analyte.[7]
-
Mass Difference: The mass difference between the IS and the analyte should be sufficient (generally ≥3 Da) to prevent isotopic crosstalk.[2][8]
-
Stability: The isotopic labels should be on stable positions within the molecule to prevent back-exchange with unlabeled atoms.[7][9]
-
Co-elution: It should co-elute with the analyte to experience and compensate for the same matrix effects.[10][11]
Q3: What is an acceptable level of variability for an internal standard?
While there are no universal strict criteria, the internal standard response is expected to be relatively consistent across a single analytical run. Some laboratories establish acceptance criteria based on the mean response of the calibration standards and quality controls. A common rule of thumb is that the IS response in an unknown sample should be within 50% to 200% of the mean response in the calibration standards and QCs. However, significant trends or shifts in the IS response should be investigated even if they fall within this range.[12]
Troubleshooting Guides
Issue 1: High or Random Variability in Internal Standard Peak Area
Q: My internal standard peak area is highly variable and random across the analytical run. What are the potential causes and how can I troubleshoot this?
A: Random and significant variability in the internal standard response can compromise the reliability of your results.[8][13] This issue often points to inconsistencies in sample handling or instrument performance.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any inconsistencies in pipetting, extraction, evaporation, or reconstitution steps.[14] Ensure thorough mixing after adding the internal standard. |
| Autosampler/Injector Issues | Check for air bubbles in the autosampler syringe and ensure consistent injection volumes.[14] Investigate potential carryover from preceding samples with high concentrations.[14][15] |
| Mass Spectrometer Instability | A dirty or improperly positioned spray needle in the MS source can lead to unstable ionization.[14] Check for fluctuations in source parameters and perform necessary cleaning and maintenance. |
| Sample Inhomogeneity | Ensure samples are fully thawed and vortexed before aliquoting to prevent non-uniform distribution of the internal standard.[13] |
Below is a workflow to systematically troubleshoot random internal standard variability.
Issue 2: Systematic Drift or Shift in Internal Standard Response
Q: I am observing a consistent downward or upward trend in my internal standard's peak area throughout the analytical run. What could be causing this?
A: A systematic drift in the internal standard signal can indicate issues related to the stability of the analyte, changes in the chromatographic conditions, or a gradual decline in instrument performance.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Internal Standard Instability | The IS may be degrading in the autosampler over the course of a long run.[14] To assess this, re-inject samples from the beginning of the run at the end and compare the IS response. |
| Mobile Phase Inconsistency | Improperly mixed mobile phases or solvent degradation can alter chromatographic conditions over time. Prepare fresh mobile phases and ensure adequate mixing.[14] |
| Column Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention time, which may move the IS into a region of different ion suppression or enhancement.[14] Verify the stability of the column oven temperature. |
| MS Source Contamination | A gradual build-up of contaminants in the MS source can lead to a decline in signal intensity over time.[16] A system bake-out or source cleaning may be required. |
The following diagram illustrates the decision-making process for addressing a drifting internal standard signal.
Issue 3: Low Internal Standard Recovery or Signal Intensity
Q: My internal standard signal is consistently low or absent. What should I investigate?
A: A persistently low or non-existent internal standard signal points to a more fundamental issue with the experimental setup or the standard itself.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Incorrect Spiking Solution Concentration | Verify the concentration of the internal standard working solution. An error in dilution can lead to a systematically low signal.[10] |
| Suboptimal Extraction Recovery | The extraction procedure may not be efficient for the internal standard.[8] Experiment with different extraction solvents, pH conditions, or solid-phase extraction (SPE) cartridges to optimize recovery.[8] |
| Improper Storage and Handling | Ensure the internal standard stock and working solutions have been stored under the recommended conditions to prevent degradation.[8] |
| Severe Ion Suppression | Co-eluting matrix components can severely suppress the ionization of the internal standard.[11][17] An experimental protocol to check for this is detailed below. |
| Mass Spectrometer Settings | Confirm that the correct mass transition is being monitored and that the MS parameters (e.g., collision energy, declustering potential) are optimized for the internal standard. |
Experimental Protocols
Protocol: Assessing Matrix Effects via Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Use a T-fitting to introduce a constant flow of a solution containing the internal standard into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
Infusion: While infusing the IS solution, inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the internal standard. Any deviation (dip or rise) from a stable baseline during the chromatographic run indicates the elution of matrix components that cause ion suppression or enhancement.[17]
-
Interpretation: Compare the retention time of your internal standard in a regular sample injection with the regions of ion suppression or enhancement identified in this experiment. If they overlap, matrix effects are a likely cause of signal variability.
The following diagram illustrates the experimental workflow for post-column infusion.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. shimadzu.at [shimadzu.at]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Matrix Effects with 6-Methylthioguanine-¹³C,d₃
Welcome to the technical support center for the quantitative analysis of 6-Methylthioguanine (6-MTG) using its stable isotope-labeled internal standard, 6-Methylthioguanine-¹³C,d₃ (6-MTG-¹³C,d₃). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalysis, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 6-Methylthioguanine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 6-Methylthioguanine, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or tissue homogenates). These interfering components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantitative results. In the analysis of 6-MTG, which is often measured at low concentrations in complex biological samples, matrix effects can be a significant source of error if not properly addressed.
Q2: How does 6-Methylthioguanine-¹³C,d₃ help in correcting for matrix effects?
A2: 6-Methylthioguanine-¹³C,d₃ is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally identical to the analyte of interest (6-Methylthioguanine) with the only difference being the presence of heavier isotopes, it exhibits nearly identical chemical and physical properties.[1] This means that during sample preparation and LC-MS/MS analysis, both the analyte and the SIL-IS are affected by matrix effects in the same way. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard, like a structural analog, instead of 6-Methylthioguanine-¹³C,d₃?
A3: While structural analogs can be used as internal standards, they are not as effective as a stable isotope-labeled internal standard for correcting matrix effects. Structural analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to them being affected differently by co-eluting matrix components, resulting in incomplete correction for matrix effects. Therefore, for the most accurate and reliable quantification of 6-Methylthioguanine, the use of 6-Methylthioguanine-¹³C,d₃ is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/internal standard peak area ratios across a batch. | 1. Inconsistent Matrix Effects: Different patient/animal samples can have varying levels of interfering substances. 2. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 3. Internal Standard Addition Error: Inconsistent volume of internal standard added to samples. | 1. Ensure Co-elution: Verify that 6-MTG and 6-MTG-¹³C,d₃ co-elute. If not, optimize the chromatographic method. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.[2] 3. Pipetting Technique: Use calibrated pipettes and ensure proper pipetting technique when adding the internal standard. |
| Poor peak shape (tailing, fronting, or splitting) for both analyte and internal standard. | 1. Column Contamination/Deterioration: Buildup of matrix components on the analytical column. 2. Inappropriate Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase. 3. Column Overload: Injecting too much sample mass onto the column. | 1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column. 2. Solvent Matching: Reconstitute the sample extract in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Reduce Injection Volume/Concentration: Dilute the sample extract or reduce the injection volume.[3] |
| Low or no signal for both analyte and internal standard. | 1. Severe Ion Suppression: A high concentration of interfering substances in the matrix is suppressing the ionization of both compounds. 2. Instrument Issues: Problems with the mass spectrometer source, such as a dirty or blocked capillary. 3. Sample Preparation Failure: Inefficient extraction leading to loss of both analyte and internal standard. | 1. Sample Dilution: Dilute the sample with the initial mobile phase to reduce the concentration of matrix components. 2. Instrument Cleaning and Maintenance: Clean the mass spectrometer source according to the manufacturer's instructions. 3. Optimize Extraction: Re-evaluate and optimize the sample preparation procedure to improve recovery. |
| Internal standard peak area is consistent, but analyte peak area is highly variable. | 1. Analyte Instability: The analyte (6-MTG) may be degrading during sample collection, storage, or processing. 2. Differential Matrix Effects: In rare cases, a specific matrix component may selectively suppress or enhance the analyte signal without affecting the internal standard. | 1. Stability Assessment: Perform stability studies of 6-MTG under different conditions (e.g., freeze-thaw cycles, bench-top stability).[4] 2. Chromatographic Optimization: Further optimize the LC method to separate the analyte from the interfering peak. |
Data Presentation
The use of 6-Methylthioguanine-¹³C,d₃ as an internal standard significantly improves the accuracy and precision of 6-Methylthioguanine quantification by compensating for matrix effects. The following tables summarize typical quantitative data from a validated LC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) at LLOQ | < 15% |
| Inter-day Precision (%CV) at LLOQ | < 15% |
| Accuracy (%) at LLOQ | 85 - 115% |
Table 2: Matrix Effect Assessment
This table demonstrates the effectiveness of 6-Methylthioguanine-¹³C,d₃ in normalizing the signal suppression observed in a biological matrix (e.g., human plasma).
| Analyte | Matrix Factor (without IS) | Normalized Matrix Factor (with IS) |
| 6-Methylthioguanine | 0.65 (35% suppression) | 0.98 (2% variation) |
Matrix Factor = (Peak area in matrix) / (Peak area in neat solution) Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of 6-Methylthioguanine from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of 6-Methylthioguanine-¹³C,d₃ internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for your specific instrumentation.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
6-Methylthioguanine: To be optimized (e.g., precursor ion > product ion)
-
6-Methylthioguanine-¹³C,d₃: To be optimized (e.g., precursor ion > product ion)
-
Visualizations
Caption: Correction of matrix effects using a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for 6-Methylthioguanine analysis.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Shift of Deuterium-Labeled Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic shift of deuterium-labeled internal standards.
Frequently Asked questions (FAQs)
Q1: What is the chromatographic shift of deuterium-labeled internal standards?
The chromatographic shift, also known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE), is the phenomenon where a deuterium-labeled compound and its unlabeled counterpart (analyte) exhibit different retention times during chromatographic separation.[1] This occurs because the substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle changes in the physicochemical properties of a molecule, affecting its interaction with the stationary and mobile phases.[1]
Q2: Why does my deuterated internal standard elute at a different retention time than the analyte?
The primary reason for the retention time shift is the difference in bond strength and length between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which can alter the molecule's polarity, hydrophobicity, and van der Waals interactions.[1] In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and elute earlier than their non-deuterated analogs.[1][2] Conversely, in normal-phase chromatography, the opposite effect may be observed.[2][3]
Q3: Can the chromatographic shift impact the accuracy of my quantitative results?
Yes, a significant chromatographic shift can compromise the accuracy and precision of quantitative analysis. If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects.[4] Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, can lead to variability in the analyte-to-internal standard response ratio, resulting in inaccurate quantification.
Q4: How does the number and position of deuterium atoms affect the chromatographic shift?
Generally, a larger number of deuterium atoms in a molecule leads to a more pronounced retention time shift.[2][3][5] The position of the deuterium labels within the molecule also plays a role in the magnitude of the isotope effect.[2][3]
Q5: Are there alternatives to deuterium-labeled standards to avoid this issue?
Yes, internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can be used to minimize or eliminate the chromatographic shift.[4] These heavier isotopes have a negligible effect on the physicochemical properties of the molecule, resulting in better co-elution with the analyte.[4]
Troubleshooting Guide
Issue: The deuterium-labeled internal standard and the analyte are not co-eluting.
This guide provides a systematic approach to troubleshoot and manage the chromatographic separation between your analyte and its deuterated internal standard.
Step 1: Confirm and Characterize the Shift
-
Action: Overlay the chromatograms of the analyte and the internal standard from a co-injection of a standard solution.
-
Purpose: To visually confirm the retention time difference and assess the degree of peak separation.
Step 2: Evaluate the Impact on Quantification
-
Action: Analyze samples with known concentrations and evaluate the accuracy and precision of the results.
-
Purpose: To determine if the observed shift is negatively impacting the quantitative performance of the assay. If the results are within acceptable limits, the shift may not require correction.
Step 3: Method Optimization to Minimize the Shift
If the chromatographic shift is affecting your results, consider the following method modifications:
-
Adjust the Mobile Phase Composition:
-
Action: Slightly alter the organic-to-aqueous solvent ratio.
-
Rationale: This can change the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.
-
-
Modify the Gradient Profile:
-
Action: Use a shallower gradient.
-
Rationale: A less steep gradient can sometimes improve the co-elution of closely related compounds.
-
-
Change the Column Temperature:
-
Action: Adjust the column temperature.
-
Rationale: Temperature can influence the selectivity of the separation. Experimenting with different temperatures may help to reduce the retention time difference.[2]
-
-
Evaluate a Different Stationary Phase:
-
Action: Test a column with a different chemistry (e.g., a pentafluorophenyl (PFP) column instead of a C18).
-
Rationale: Different stationary phases offer different selectivities and may reduce the isotope effect.
-
Step 4: Consider an Alternative Internal Standard
-
Action: If method optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N.
-
Rationale: These isotopes have a minimal impact on the chromatographic behavior of the molecule, leading to better co-elution.[4]
Data Presentation
Table 1: Quantitative Data on Chromatographic Shift of Deuterium-Labeled Standards in Reversed-Phase Liquid Chromatography (RPLC)
| Compound | Number of Deuterium Atoms | Retention Time Shift (Analyte - IS) (seconds) | Chromatographic Conditions |
| Dimethyl-labeled Peptides (median) | 4 (intermediate) | 2.0 | nUHPLC-ESI-MS/MS |
| Dimethyl-labeled Peptides (median) | 8 (heavy) | 2.9 - 3.0 | nUHPLC-ESI-MS/MS |
| Ergothioneine | 9 | 1.2 | HILIC |
| Fatty Acid (C12:0) | 3 | >0 | GC-MS |
| Fatty Acid (C24:0) | 4 | >0 | GC-MS |
Data compiled from multiple sources. The exact shift is dependent on specific experimental conditions.[6][7]
Experimental Protocols
Protocol 1: Assessing the Chromatographic Isotope Effect
Objective: To determine the retention time difference (ΔtR) between a deuterated compound and its non-deuterated analog under specific chromatographic conditions.
Materials:
-
Deuterated internal standard
-
Non-deuterated analyte standard
-
Appropriate solvent for dissolution
-
Liquid chromatography system with a suitable detector (e.g., MS)
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.
-
From the stock solutions, create a mixture containing both compounds at a 1:1 concentration ratio.
-
-
Chromatographic Analysis:
-
Equilibrate the LC system with the desired mobile phase and column.
-
Inject the individual standards to determine their respective retention times.
-
Inject the 1:1 mixture to observe the separation under identical conditions.
-
-
Data Analysis:
-
Record the retention times for the deuterated and non-deuterated peaks from the chromatograms of the individual injections and the co-injection.
-
Calculate the difference in retention time (ΔtR) = tR(non-deuterated) - tR(deuterated).
-
Assess the resolution (Rs) between the two peaks in the co-injection chromatogram to quantify the degree of separation.
-
Protocol 2: Evaluating Differential Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard experience different levels of ion suppression or enhancement from the sample matrix.
Materials:
-
Analyte and deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
Clean solvent (e.g., mobile phase)
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Data Calculation:
-
Matrix Effect (ME) %: (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) %: (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) %: (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpretation: Compare the Matrix Effect percentage for the analyte and the internal standard. A significant difference indicates that the internal standard is not adequately compensating for matrix effects, which could be due to the chromatographic shift.
Visualizations
Caption: A logical workflow for troubleshooting chromatographic shifts.
Caption: Evaluating the impact of chromatographic shift on matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Linearity with Stable Isotope Labeled Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using stable isotope labeled (SIL) internal standards (IS) to improve linearity in quantitative assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions to ensure the accuracy and reliability of your experimental data.
Issue 1: Non-Linearity in the Calibration Curve
Q: My calibration curve is non-linear, even though I am using a stable isotope-labeled internal standard. What are the potential causes and how can I fix it?
A: Non-linearity in calibration curves when using a SIL-IS is a common issue that can arise from several factors, from instrumental limitations to the inherent properties of the analyte and internal standard.[1][2] The primary assumption is that the SIL-IS perfectly mimics the analyte's behavior, but this is not always the case.[3][4][5]
Potential Causes and Troubleshooting Steps:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1][6] The standard curve behavior is often associated with the absolute analyte response rather than its concentration.[1][6][7]
-
Action: Check the absolute signal response of your highest calibration standard. If it exceeds the linear range of the detector (e.g., typically around 1E+6 counts per second for some instruments), you may need to reduce the sensitivity.[1][6] This can be achieved by altering MS parameters or monitoring a less intense product ion transition for high-concentration samples.[1]
-
-
Cross-Contribution or "Cross-Talk": Signal from the analyte can contribute to the internal standard's signal, and vice versa.[7][8] This is more common when the mass difference is small or if there are isotopic impurities.[9]
-
Action: Verify the isotopic purity of your SIL-IS. Analyze a high-concentration analyte standard and check for signal in the IS channel. Conversely, analyze the IS solution and check for signal in the analyte channel. If significant cross-contribution is observed, consider using an IS with a higher mass difference or a more isotopically pure standard.[9]
-
-
Matrix Effects: Ion suppression or enhancement can affect the analyte and the SIL-IS differently, especially if they do not co-elute perfectly.[3] Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts compared to the native analyte, leading to differential matrix effects.[3][4][5]
-
Action: Evaluate matrix effects using a post-extraction spike experiment (see Experimental Protocols section). Improve sample cleanup procedures to remove interfering matrix components. Ensure perfect co-elution of the analyte and SIL-IS.
-
-
Analyte/IS Multimer Formation: At high concentrations, the analyte and/or IS can form dimers or other multimers in the ion source, which can lead to a non-linear response.[10]
-
Action: Experiment with the concentration of the SIL-IS. In some cases, increasing the IS concentration can surprisingly improve linearity, possibly by suppressing the formation of analyte multimers.[10] However, be mindful that a very high IS concentration could potentially suppress the analyte signal at the lower end of the curve.[10]
-
Issue 2: High Variability in Internal Standard Peak Area
Q: The peak area of my SIL internal standard is highly variable across my sample batch. Why is this happening and how can I improve consistency?
A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.[9] While a SIL-IS is meant to correct for variability, significant fluctuations in its own signal point to underlying issues in the analytical workflow.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Preparation: Errors in pipetting, dilution, or inconsistent extraction recovery can lead to variable IS concentrations in the final extracts.[9]
-
Action: Review your sample preparation workflow for any inconsistencies. Ensure pipettes are calibrated and that the IS is added consistently to every sample at an early stage.[11]
-
-
Injector Variability and Carryover: An autosampler not injecting consistent volumes can cause peak area variability.[9] Carryover from a high-concentration sample to a subsequent blank or low-concentration sample can also be a culprit.[9]
-
Action: Perform an injection precision test with a standard solution. To check for carryover, inject a blank sample after the highest calibration standard. Optimize the injector wash procedure with a stronger solvent if necessary.[9]
-
-
Matrix Effects: As mentioned previously, significant and variable matrix effects across different samples can lead to inconsistent ion suppression or enhancement of the IS signal.[3]
-
Action: Re-evaluate your sample cleanup procedure. If matrix effects are severe, consider alternative extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[9]
-
Issue 3: Low or No Signal from the SIL Internal Standard
Q: I am not seeing a sufficient signal for my SIL internal standard. What could be the cause?
A: A weak or absent signal from your SIL internal standard can halt your analysis. The issue can range from simple preparation errors to instrument problems.[9]
Potential Causes and Troubleshooting Steps:
-
Improper Storage and Handling: Degradation of the SIL-IS due to improper storage (e.g., temperature, light exposure) can lead to a low signal.[9] Repeated freeze-thaw cycles should also be avoided.[9]
-
Action: Always refer to the manufacturer's storage guidelines. Prepare fresh working solutions for each analytical run.[9]
-
-
Pipetting or Dilution Errors: Simple mistakes during the preparation of working solutions can result in a much lower concentration than intended.[9]
-
Action: Double-check all dilution calculations and ensure pipettes are properly calibrated and used correctly.
-
-
Poor Recovery during Sample Preparation: The extraction procedure may not be optimal for the analyte/IS, leading to significant loss.[9]
-
Action: Optimize extraction conditions (e.g., solvent, pH). For SPE, ensure the sorbent, wash, and elution solvents are appropriate for your compound.[9]
-
-
Mass Spectrometer Settings: Incorrect MS parameters, such as the wrong MRM transition or insufficient ionization, will result in a poor signal.
-
Action: Verify that the correct precursor and product ions are being monitored. Perform a fresh infusion of the SIL-IS to optimize source and collision energy parameters.
-
Data Presentation
Table 1: Troubleshooting Summary for Non-Linearity
| Potential Cause | Key Indicator | Recommended Action |
| Detector Saturation | Non-linearity at the high end of the curve; high absolute signal counts (>1E+6 cps).[1][6] | Dilute high-concentration samples; use a less intense product ion transition.[1] |
| Cross-Contribution | Non-linearity, particularly at the low end of the curve.[9] | Verify isotopic purity of SIL-IS; use an IS with a higher mass difference.[9] |
| Differential Matrix Effects | Poor precision in QC samples; chromatographic shift between analyte and IS. | Improve sample cleanup; ensure co-elution. |
| Multimer Formation | Non-linearity at high concentrations.[10] | Adjust SIL-IS concentration; optimize ion source conditions.[10] |
Experimental Protocols
Protocol: Evaluating Matrix Effects Using the Post-Extraction Spike Method
This protocol helps determine if matrix components are suppressing or enhancing the ionization of your analyte and SIL-IS.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) following your sample preparation procedure. Spike the analyte and SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Data Analysis: Compare the matrix effect for the analyte and the SIL-IS. Ideally, they should be very similar for the IS to effectively compensate.
Mandatory Visualizations
Here are diagrams illustrating key workflows and logical relationships for troubleshooting.
Caption: Standard workflow for LC-MS/MS bioanalysis using a SIL-IS.
Caption: Troubleshooting logic for non-linear calibration curves.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 6-Methylthioguanine-¹³C,d₃ Analysis in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylthioguanine-¹³C,d₃ in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 6-Methylthioguanine-¹³C,d₃ and why is it used in our research?
A1: 6-Methylthioguanine-¹³C,d₃ is a stable isotope-labeled internal standard for 6-methylthioguanine (6-MTG) or its nucleotide metabolite, 6-methylmercaptopurine nucleotide (6-MMPN). In biological systems, thiopurine drugs like azathioprine and 6-mercaptopurine are metabolized to active 6-thioguanine nucleotides (6-TGNs) and methylated metabolites like 6-MMPNs.[1] Monitoring these metabolites is crucial for therapy optimization.[1] Using a stable isotope-labeled internal standard like 6-Methylthioguanine-¹³C,d₃ is the gold standard for quantitative analysis by LC-MS/MS as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.
Q2: What are the optimal storage conditions for biological samples containing 6-Methylthioguanine-¹³C,d₃?
A2: The stability of thiopurine metabolites, including 6-methylmercaptopurine nucleotides (the biological form of 6-methylthioguanine), is critical for accurate quantification. Based on studies of the unlabeled analytes, the following storage conditions are recommended:
-
Short-term (up to 7 days): Refrigeration at 2-8°C is acceptable for whole blood samples.[2] However, processing the sample as soon as possible is highly recommended as some degradation can occur.[2][3]
-
Long-term: For storage longer than a week, freezing at -70°C or -80°C is essential.[1][3] Storage at -20°C is not recommended as significant degradation of thiopurine metabolites has been observed.[1][3]
Q3: My results show high variability. What could be the cause?
A3: High variability in results can stem from several factors throughout the experimental workflow:
-
Pre-analytical Variability: Inconsistent sample handling, collection times, or storage conditions can lead to degradation. A standardized protocol is crucial.
-
Sample Preparation: Inefficient red blood cell (RBC) lysis or protein precipitation can result in matrix effects and inconsistent recovery.
-
LC-MS/MS Analysis: Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common cause of variability. The use of a stable isotope-labeled internal standard like 6-Methylthioguanine-¹³C,d₃ is designed to mitigate this, but significant matrix effects can still impact results.
Troubleshooting Guides
Issue 1: Low or No Signal for 6-Methylthioguanine-¹³C,d₃
| Possible Cause | Troubleshooting Steps |
| Degradation during Storage | Verify that samples were consistently stored at -70°C or below for long-term storage. Review the sample handling timeline to ensure minimal time at room temperature or 4°C. |
| Inefficient Extraction | Optimize the RBC lysis and protein precipitation steps. Ensure complete cell lysis and efficient removal of proteins. |
| LC-MS/MS Method Issues | Check the mass spectrometer settings, including the specific transitions for 6-Methylthioguanine-¹³C,d₃. Ensure the LC method provides adequate retention and peak shape. |
Issue 2: Poor Reproducibility and Accuracy
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure all samples are treated identically. Use precise volumes and consistent incubation times for all steps. |
| Matrix Effects | While the internal standard corrects for much of this, severe matrix effects can still be an issue. Evaluate your sample cleanup procedure. Consider a more rigorous extraction method like solid-phase extraction (SPE). |
| Calibration Curve Issues | Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations. |
Quantitative Data Summary
The stability of thiopurine metabolites is highly dependent on storage conditions. The following tables summarize findings from studies on the unlabeled analogues, which are expected to have similar stability to 6-Methylthioguanine-¹³C,d₃.
Table 1: Stability of Thiopurine Metabolites in Whole Blood
| Storage Temperature | Duration | 6-TGN Recovery | 6-MMPN Recovery | Citation |
| Room Temperature (22-25°C) | 7 days | ~53% | ~55% | [1] |
| Refrigerated (4°C) | 4 days | ~80% | Stable | [3] |
| Refrigerated (4°C) | 7 days | ~90% | ~86% | [1] |
Table 2: Stability of Thiopurine Metabolites in Pre-processed Red Blood Cells (RBCs)
| Storage Temperature | Duration | 6-TGN Recovery | 6-MMPN Recovery | Citation |
| -20°C | 6 months | ~70% | Significant Decrease | [1][3] |
| -70°C / -80°C | 6 months | Stable | Stable (minor decrease at -80°C) | [1][3] |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Collect whole blood in EDTA (lavender-top) tubes.
-
If immediate processing is not possible, store the whole blood at 4°C for no longer than 4 days.[3]
-
For long-term storage, process the blood to isolate RBCs and store the RBC pellet at -70°C or colder.
Protocol 2: Red Blood Cell (RBC) Lysis and Protein Precipitation
-
Thaw the frozen RBC pellet on ice.
-
Add a lysis buffer (e.g., four volumes of ice-cold, purified water) to the RBCs. Vortex briefly to mix.
-
Incubate on ice for 15 minutes to ensure complete lysis.
-
Add a protein precipitation agent, such as perchloric acid or a 3:1 (v/v) mixture of acetonitrile to the sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the analyte, to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Simplified metabolic pathway of thiopurine drugs.
References
- 1. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methylthioguanine-13C,d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of 6-Methylthioguanine (6-MTG) using its stable isotope-labeled internal standard, 6-Methylthioguanine-13C,d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing 6-Methylthioguanine?
A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, 6-Methylthioguanine.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, and decreased sensitivity.[2][3][4] Given the complexity of biological samples, endogenous materials like salts, proteins, and phospholipids are common causes of ion suppression.[1]
Q2: How does using this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest (6-Methylthioguanine).[4][5] This means it will co-elute with the analyte and be affected by ion suppression to the same degree.[6] By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the ratio remains constant even if ion suppression occurs.[7]
Q3: What are the primary causes of ion suppression in a typical 6-Methylthioguanine assay?
A3: The primary causes of ion suppression are endogenous components from the biological matrix that co-elute with 6-Methylthioguanine. These can include:
-
Phospholipids: Abundant in plasma and cell lysates, they are notorious for causing significant ion suppression in the later parts of a reversed-phase chromatogram.[1]
-
Salts and Buffers: Often present in high concentrations in biological samples and buffers, they can suppress the ionization process, typically at the beginning of the chromatogram.[1]
-
Proteins and Peptides: If not adequately removed during sample preparation, these can also lead to ion suppression.[1]
Q4: Can I use a different internal standard if this compound is unavailable?
A4: While a SIL-IS is ideal, a structural analog internal standard (SA-IS) can be used. However, it is crucial to validate its performance thoroughly. An SA-IS may have different chromatographic retention and ionization efficiency compared to the analyte, meaning it may not experience the same degree of ion suppression, potentially leading to biased results.[5] When selecting an SA-IS, it is important to choose a compound that is structurally very similar to 6-Methylthioguanine and to perform rigorous validation to ensure it adequately compensates for matrix effects.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 6-Methylthioguanine, with a focus on mitigating ion suppression.
Problem 1: Low or inconsistent signal for 6-Methylthioguanine and this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solution:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Transitioning from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[1]
-
Optimize Chromatography: Modify the LC method to separate 6-Methylthioguanine from the ion-suppressing regions of the chromatogram. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different type of analytical column to achieve better separation.[2]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[4]
-
Problem 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Variable ion suppression across different samples or batches. The internal standard may not be adequately compensating for these variations.
-
Solution:
-
Verify Internal Standard Performance: Ensure that the retention times of 6-Methylthioguanine and this compound are closely matched. A significant separation between the analyte and the SIL-IS can lead to differential ion suppression and compromise quantification.[6]
-
Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to ensure that the calibrants and QCs experience similar matrix effects as the unknown samples.[4]
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of the chromatogram where ion suppression is occurring. This involves infusing a constant flow of 6-Methylthioguanine into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion suppression is present. The chromatography can then be optimized to move the analyte peak away from these regions.[8]
-
Quantitative Data Summary
The following table summarizes typical parameters for LC-MS/MS methods used in the analysis of thiopurine metabolites. Note that specific values can vary depending on the instrument and exact experimental conditions.
| Parameter | 6-Thioguanine (surrogate for 6-MTG behavior) | 6-Methylmercaptopurine | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC) | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBC) | [9] |
| Upper Limit of Linearity (ULOL) | 7.5 µmol/L | 150 µmol/L | [9] |
| Intra-assay Imprecision | < 7.5% | < 7.5% | [7] |
| Inter-assay Imprecision | < 7.5% | < 7.5% | [7] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify regions of ion suppression in your chromatographic run.
-
Preparation:
-
Prepare a solution of 6-Methylthioguanine in your mobile phase at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).
-
Prepare a blank matrix sample by performing your entire sample preparation procedure on a matrix sample that does not contain the analyte.
-
-
Instrumentation Setup:
-
Use a T-connector to introduce the 6-Methylthioguanine solution into the flow path between the analytical column and the mass spectrometer's ion source.
-
Infuse the 6-Methylthioguanine solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Analysis:
-
Begin infusing the 6-Methylthioguanine solution and allow the MS signal to stabilize.
-
Inject the prepared blank matrix sample onto the LC system.
-
Monitor the signal of 6-Methylthioguanine throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A drop in the signal intensity indicates a region of ion suppression.
-
An increase in signal intensity indicates a region of ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be optimized for 6-Methylthioguanine analysis.
-
Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by water through it.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., protein-precipitated plasma) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove salts and other polar interferences.
-
Follow with a wash using an organic solvent (e.g., methanol) to remove phospholipids.
-
-
Elution:
-
Elute 6-Methylthioguanine and its internal standard from the cartridge using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Simplified metabolic pathway of thiopurine drugs.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor accuracy and precision with deuterated standards
Welcome to the Technical Support Center for Deuterated Standards. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting poor accuracy and precision when using deuterated internal standards in analytical experiments.
Troubleshooting Guides
Poor accuracy and precision are common challenges when utilizing deuterated standards. The following table summarizes frequent issues, their potential causes, and recommended solutions to systematically troubleshoot your experiments.
| Symptom | Potential Cause | Recommended Solution |
| Poor Precision (High %CV) | Inconsistent Analyte/Internal Standard (IS) Response Ratio | - Verify Co-elution: Chromatographic separation between the analyte and the deuterated IS can lead to differential matrix effects. Adjust chromatographic conditions (gradient, mobile phase, temperature) to achieve co-elution.[1][2] - Check for Isotopic Exchange (H/D Back-Exchange): Deuterium atoms may exchange with protons from the solvent, especially at labile positions (-OH, -NH) or under acidic/basic conditions.[3] Use aprotic solvents and ensure the deuterium label is on a stable part of the molecule.[4] - Assess IS Stability: The internal standard may degrade during sample preparation or storage.[5] Prepare fresh standards and evaluate stability under your experimental conditions.[6] |
| Variable Extraction Recovery | - Optimize Extraction Procedure: Differences in physicochemical properties can lead to different extraction efficiencies for the analyte and the deuterated IS.[7] Re-evaluate and optimize the extraction solvent, pH, and technique (e.g., SPE, LLE).[7] | |
| Instrument Instability | - Perform System Suitability: Ensure the LC-MS system is performing optimally by running system suitability tests and instrument calibration.[8] - Clean Ion Source: A contaminated ion source can lead to signal suppression and instability.[2] | |
| Poor Accuracy (Bias in QC Samples) | Isotopic Impurity in Deuterated Standard | - Presence of Unlabeled Analyte: The deuterated standard may contain a significant amount of the unlabeled analyte, causing a positive bias, especially at the lower limit of quantification (LLOQ).[1][3] - Verify Purity: Analyze a high-concentration solution of the deuterated standard alone to check for the presence of the unlabeled analyte.[9] If present, contact the supplier for a higher purity batch or apply a mathematical correction.[7] |
| Differential Matrix Effects | - Incomplete Co-elution: Even with a stable isotope-labeled internal standard, a slight chromatographic shift can expose the analyte and IS to different matrix components, causing varied ion suppression or enhancement.[10][11] - Improve Sample Cleanup: Enhance sample preparation to remove interfering matrix components.[10] Sample dilution can also mitigate matrix effects.[10] | |
| In-Source Instability/Fragmentation | - Different Fragmentation Patterns: The deuterated IS and analyte may exhibit different stability in the mass spectrometer's ion source.[3] Optimize MS conditions such as collision energy and cone voltage to ensure consistent fragmentation.[1] | |
| Inconsistent or Drifting IS Signal | Adsorption to System Components | - System Passivation: The internal standard may adsorb to parts of the LC system, leading to carryover and a drifting signal.[1] Condition the column and system thoroughly. |
| Improper Storage and Handling | - Degradation: Deuterated standards can degrade if not stored under recommended conditions (temperature, light protection).[5] Always refer to the manufacturer's certificate of analysis for storage guidelines.[5] - Solvent Choice: The choice of solvent is critical to prevent degradation and isotopic exchange.[5] |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor accuracy and precision with deuterated standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than the analyte?
A: This phenomenon is known as the "isotope effect". The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, often leading to a small shift in chromatographic retention time, especially in reversed-phase chromatography.[8] While a small, consistent shift may not be an issue, significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.
Q2: How can I determine if my deuterated standard contains the unlabeled analyte?
A: To check for isotopic impurity, prepare a high-concentration solution of the deuterated internal standard in a clean solvent. Analyze this solution using your LC-MS/MS method, monitoring the mass transition of the unlabeled analyte.[9] The presence of a peak at the analyte's retention time indicates contamination. The response should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[3]
Q3: What is deuterium-hydrogen (H/D) back-exchange and how can I prevent it?
A: H/D back-exchange is the replacement of deuterium atoms on your internal standard with protons from the surrounding environment, such as the solvent or sample matrix.[3] This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or are in acidic or basic solutions.[3] To prevent this, ensure the deuterium labels are in chemically stable positions and use high-purity, aprotic solvents for reconstitution and dilution.[4][8]
Q4: Can a deuterated internal standard always correct for matrix effects?
A: While deuterated internal standards are excellent tools for correcting matrix effects, they are not always a perfect solution.[2][11] If there is a slight chromatographic separation between the analyte and the internal standard, they may elute into regions of different ion suppression or enhancement, leading to inaccurate quantification.[2] This is known as differential matrix effects.[3]
Q5: What are the best practices for storing deuterated standards?
A: Proper storage is critical for maintaining the integrity of your deuterated standards.[5] General guidelines include:
-
Temperature: Store at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C).[8]
-
Light Protection: Use amber vials or store in the dark to prevent photodegradation.[5]
-
Solvent: Use high-purity, aprotic solvents. Avoid acidic or basic conditions that can catalyze H/D exchange.[5]
-
Handling: Prepare fresh working solutions and minimize freeze-thaw cycles.[6] Always refer to the manufacturer's certificate of analysis for specific instructions.[8]
LC-MS/MS Workflow with a Deuterated Internal Standard
The diagram below outlines the typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if differential matrix effects are impacting the accuracy of quantification.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations of the analyte and a fixed concentration of the deuterated internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike at least six different lots of blank matrix with the analyte and internal standard at the same concentrations as Set A before performing the extraction.[2]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be <15%. A higher %CV suggests variable and differential matrix effects.
-
Protocol 2: Assessment of Deuterated Standard Stability (H/D Back-Exchange)
Objective: To evaluate the stability of the deuterium label on the internal standard under experimental conditions.
Methodology:
-
Prepare Two Sets of Solutions:
-
Set A (Control): Prepare a solution of the deuterated internal standard in a stable, aprotic solvent (e.g., acetonitrile or methanol).
-
Set B (Test): Prepare a solution of the deuterated internal standard at the same concentration as Set A in the solvent/matrix used for sample analysis (e.g., mobile phase, extracted blank plasma).
-
-
Incubate Samples: Store both sets of solutions under the same conditions as your typical sample analysis workflow (e.g., autosampler temperature and duration).
-
Analyze at Time Points: Analyze aliquots from both sets at various time points (e.g., T=0, 2, 4, 8, 24 hours).
-
Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A.[10] A significant increase indicates H/D back-exchange is occurring.[10] Additionally, monitor the response of the deuterated standard for any decrease over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
Technical Support Center: Quantification with Mixed Isotope Labeled Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantification experiments using mixed isotope-labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using mixed isotope-labeled standards for quantification?
A1: The most common challenges include:
-
Matrix Effects: Variations in the sample matrix can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[1][2]
-
Isotopic Purity of the Standard: The presence of unlabeled analyte in the isotope-labeled internal standard (SIL-IS) can lead to an overestimation of the analyte concentration.[3]
-
Cross-Contribution from Analyte: Naturally occurring isotopes of the analyte can contribute to the signal of the SIL-IS, particularly when the mass difference is small.[4][5]
-
Chromatographic Co-elution Issues: A slight difference in retention time between the analyte and the SIL-IS, often due to the "deuterium isotope effect," can expose them to different matrix components, leading to differential matrix effects.[1][6][7][8]
-
Stability of the Labeled Standard: Deuterium-labeled standards can sometimes be unstable and exchange with hydrogen in the solvent, reducing their concentration and affecting quantification.
-
Differential Extraction Recoveries: The analyte and the SIL-IS may not have identical extraction efficiencies from the sample matrix.[6]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: A post-extraction addition experiment is the most common method to quantitatively assess matrix effects.[2] This involves comparing the analyte's response in a blank, extracted matrix spiked with the analyte and SIL-IS to the response in a neat solution at the same concentration. A significant difference in the response ratios indicates the presence of matrix effects that are not being fully compensated for by the internal standard.[2][8]
Q3: What is the "deuterium isotope effect" and how can it impact my results?
A3: The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced with deuterium. This can lead to a slight difference in lipophilicity, which in turn can cause a shift in chromatographic retention time between the deuterated SIL-IS and the unlabeled analyte.[8] This lack of perfect co-elution can result in the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, compromising the accuracy of quantification.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Quantitative Results
Symptoms:
-
High variability in replicate measurements.
-
Inaccurate quantification compared to known concentrations.
-
Calibration curve fails to meet acceptance criteria.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Issue 2: Inconsistent or Unexpectedly Low/High SIL-IS Response
Symptoms:
-
The peak area of the SIL-IS is highly variable between samples.
-
The SIL-IS response is significantly different from the response in calibration standards.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent SIL-IS response.
Quantitative Data Summary
The following tables summarize potential quantitative impacts of common issues. Note that these are illustrative examples based on reported effects.
Table 1: Impact of Chromatographic Shift on Analyte/IS Ratio in Different Plasma Lots
| Plasma Lot | Analyte Retention Time (min) | SIL-IS Retention Time (min) | Analyte/SIL-IS Peak Area Ratio | Deviation from Lot A (%) |
| Lot A | 2.52 | 2.50 | 1.05 | 0.0 |
| Lot B | 2.53 | 2.51 | 1.32 | +25.7 |
Table 2: Effect of SIL-IS Purity on Analyte Quantification
| True Analyte Concentration (ng/mL) | SIL-IS Purity (% unlabeled analyte) | Measured Analyte Concentration (ng/mL) | Overestimation (%) |
| 10.0 | 0.5 | 10.5 | 5.0 |
| 10.0 | 1.0 | 11.0 | 10.0 |
| 10.0 | 2.0 | 12.0 | 20.0 |
Table 3: Impact of Isotopic Cross-Contribution on Assay Bias [9]
| SIL-IS Concentration (mg/L) | Analyte Concentration (mg/L) | Isotopic Contribution to IS Signal (%) | Assay Bias (%) |
| 0.7 | 100 | 5.2 | 36.9 |
| 7.0 | 100 | 0.5 | 10.2 |
| 14.0 | 100 | 0.2 | 5.8 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE): RE = (Peak Response of Pre-extraction Spike [Set C]) / (Peak Response of Post-extraction Spike [Set B])
-
Calculate Internal Standard Normalized Matrix Factor (ISNMF): ISNMF = (Analyte MF) / (SIL-IS MF)
-
An ISNMF close to 1 indicates that the SIL-IS is effectively compensating for the matrix effect.
-
-
Protocol 2: Assessment of SIL-IS Isotopic Purity and Cross-Contribution
Objective: To determine the isotopic enrichment of the SIL-IS and assess the level of unlabeled analyte and potential cross-contribution.
Methodology:
-
Prepare Samples:
-
A solution of the SIL-IS at a high concentration.
-
A solution of the unlabeled analyte at the upper limit of quantification (ULOQ).
-
A blank matrix sample spiked only with the SIL-IS.
-
-
Mass Spectrometric Analysis:
-
Acquire a full scan mass spectrum of the high-concentration SIL-IS solution to assess its isotopic distribution.
-
Analyze the ULOQ analyte sample and monitor the mass transition of the SIL-IS.
-
Analyze the blank matrix sample spiked only with the internal standard and monitor the mass transition of the analyte.
-
-
Data Analysis:
-
Isotopic Purity: In the mass spectrum of the SIL-IS, the relative intensity of the peak corresponding to the unlabeled analyte should be minimal. Calculate the isotopic enrichment.
-
Cross-Contribution: In the ULOQ analyte sample, the signal at the internal standard's m/z should be negligible. In the internal standard-only sample, the signal at the analyte's m/z should also be negligible.
-
Signaling Pathways and Workflows
Caption: General experimental workflow for quantification using SIL-IS.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Thiopurine Metabolite Quantification, Featuring 6-Methylthioguanine-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of thiopurine metabolites, crucial for therapeutic drug monitoring (TDM). We will focus on the validation parameters of methods for 6-thioguanine (6-TG) and its methylated metabolite, 6-methylthioguanine (6-MTG), also known as 6-methylmercaptopurine (6-MMP). The use of a stable isotope-labeled internal standard, such as 6-Methylthioguanine-13C,d3, is highlighted as a best practice for ensuring accuracy and precision in bioanalytical assays.
Introduction to Thiopurine TDM
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are widely used as immunosuppressants and anti-cancer agents. Their therapeutic efficacy and toxicity are closely related to the intracellular concentrations of their active metabolites, primarily the 6-thioguanine nucleotides (6-TGNs), and the methylated metabolite, 6-methylmercaptopurine nucleotides (6-MMPNs). Monitoring the levels of these metabolites is critical for optimizing dosing regimens, maximizing therapeutic outcomes, and minimizing adverse drug reactions. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput.
The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the analyte of interest is paramount in LC-MS/MS to correct for variability in sample preparation and instrument response. This compound represents an ideal SIL-IS for the quantification of 6-MTG, ensuring reliable and accurate measurements.
Thiopurine Metabolism and Mechanism of Action
The metabolic pathway of thiopurines is complex, involving several enzymes that lead to the formation of active and inactive metabolites. Understanding this pathway is essential for interpreting TDM results.
As depicted in Figure 1, azathioprine is converted to 6-MP. 6-MP is then metabolized via three competing pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to 6-thioinosine monophosphate (TIMP), which is subsequently converted to the active 6-thioguanine nucleotides (6-TGNs).[1][2][3] 6-TGNs exert their cytotoxic effects by incorporating into DNA and RNA.[4] Alternatively, the enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite.[1][2] TPMT can also methylate TIMP to form 6-methylmercaptopurine nucleotides (6-MMPNs), which inhibit de novo purine synthesis.[3] Genetic variations in TPMT can significantly impact the metabolism of thiopurines, leading to an increased risk of toxicity in individuals with low enzyme activity.[4]
Comparison of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of several published LC-MS/MS methods for the quantification of 6-TG and 6-MMP in biological matrices. While the specific internal standard this compound is not explicitly mentioned in all these publications, the data presented for methods using other stable isotope-labeled internal standards provide a strong benchmark for the expected performance.
Table 1: Method Performance for 6-Thioguanine (6-TG) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | 6-TG-13C2,15N | d3-6-MMP | Bisoprolol |
| Linearity Range | 0.1–10 µmol/L | 50–5300 pmol/8 × 108 Ery | 9.9–1979 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 50 pmol/8 × 108 Ery | 9.9 ng/mL |
| Intra-day Precision (%CV) | < 7.5% | Not Reported | 3.05 – 14.79% |
| Inter-day Precision (%CV) | < 7.5% | < 3.0% (Total Imprecision) | 3.39 – 9.82% |
| Accuracy (%Difference or %Recovery) | Not explicitly stated | Not explicitly stated | -7.72 – 9.55% (within-run) |
| Matrix | Red Blood Cells | Dried Blood Spots | Erythrocytes |
| Reference | [5] | [6] | [3] |
Table 2: Method Performance for 6-Methylmercaptopurine (6-MMP) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | 6-MMP-d3 | 6-TG-13C2,15N | Bisoprolol |
| Linearity Range | 0.5–100 µmol/L | 260–5300 pmol/8 × 108 Ery | 10–2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L | 260 pmol/8 × 108 Ery | 10.0 ng/mL |
| Intra-day Precision (%CV) | < 7.5% | Not Reported | 3.82 – 7.45% |
| Inter-day Precision (%CV) | < 7.5% | < 3.0% (Total Imprecision) | 2.41 – 5.70% |
| Accuracy (%Difference or %Recovery) | Not explicitly stated | Not explicitly stated | -8.40 – 6.29% (within-run) |
| Matrix | Red Blood Cells | Dried Blood Spots | Erythrocytes |
| Reference | [5] | [6] | [3] |
Experimental Protocols
A generalized workflow for the validation of an LC-MS/MS method for thiopurine metabolite quantification is presented below. This protocol is based on common practices described in the referenced literature and aligns with regulatory guidelines.
Key Validation Experiments:
-
Selectivity and Specificity: Six different blank matrix lots are processed and analyzed to ensure no significant interference at the retention time of the analytes and internal standard.
-
Linearity and Range: Calibration curves are prepared by spiking known concentrations of the analytes into the matrix. A linear regression analysis is performed, and the coefficient of determination (r²) should be >0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (CV < 20%) and accuracy (within ±20% of the nominal value).
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be <15% (except for LLOQ), and the accuracy (%difference from nominal) should be within ±15%.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes is evaluated by comparing the peak response of the analyte in a post-extraction spiked blank sample to the response of the analyte in a neat solution. The internal standard helps to compensate for matrix effects.
-
Stability: The stability of the analytes in the biological matrix is assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.
Conclusion
The validation of LC-MS/MS methods for the quantification of thiopurine metabolites is essential for reliable therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust and accurate assay. The comparative data and generalized protocols presented in this guide demonstrate that well-validated LC-MS/MS methods can achieve the necessary sensitivity, precision, and accuracy for clinical applications. Researchers and drug development professionals should adhere to established validation guidelines to ensure the quality and reliability of their bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 5. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Thiopurine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of thiopurine metabolites, primarily 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP). The objective is to offer a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical technique for research and clinical applications. The primary methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction to Thiopurine Metabolism and Therapeutic Drug Monitoring
Thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are crucial immunosuppressive agents used in the treatment of various autoimmune diseases and cancers.[1] These drugs are prodrugs that undergo a complex metabolic pathway to form active cytotoxic metabolites, namely 6-TGN, and inactive or potentially toxic metabolites like 6-MMP.[2] The therapeutic efficacy and toxicity of thiopurines are closely related to the intracellular concentrations of these metabolites.[3] Therefore, therapeutic drug monitoring (TDM) of 6-TGN and 6-MMP is essential for optimizing drug dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[4][5]
The following diagram illustrates the metabolic pathway of thiopurines.
Caption: Figure 1. Thiopurine Metabolic Pathway
Comparative Analysis of Analytical Methods
The quantification of thiopurine metabolites is predominantly performed using HPLC-UV and LC-MS/MS. While both methods are robust, they differ in terms of sensitivity, specificity, cost, and workflow complexity. The following sections provide a detailed comparison of these methods based on published validation data.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS methods for the analysis of 6-TGN and 6-MMP, as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | 6-Thioguanine (6-TG) / 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine (6-MMP) | Reference |
| Linearity Range | 9.9 – 1979 ng/mL | 10 – 2000 ng/mL | [6][7] |
| 0.1–10 µmol/L | 0.5–100 µmol/L | [1][8][9][10] | |
| 50 to 5300 pmol/8 × 10⁸ Ery | 260 to 5300 pmol/8 × 10⁸ Ery | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 0.5 µmol/L | [8][9] |
| Accuracy (Within-run) | -7.72 – 9.55% difference | -8.40 – 6.29% difference | [7] |
| Precision (Within-run CV) | 3.05 – 14.79% | 3.82 – 7.45% | [7] |
| Accuracy (Between-run) | -10.25 – -3.28% difference | -11.15 – 5.59% difference | [7] |
| Precision (Between-run CV) | 3.39 – 9.82% | 2.41 – 5.70% | [7] |
| Extraction Recovery | 71.0% and 75.0% (at two concentrations) | 102.2% and 96.4% (at two concentrations) | [1][8][9][10][11] |
| >80% | >80% | [4] | |
| Matrix Effect | 67.7% to 70.0% | 111.0% to 114.1% | [1][9] |
| No matrix effect observed | No matrix effect observed | [4] |
Table 2: Performance Characteristics of HPLC-UV Methods
| Parameter | 6-Thioguanine (6-TG) / 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine (6-MMP) / 6-MMP Ribonucleotides (6-MMPR) | Reference |
| Lower Limit of Quantification (LLOQ) | 30 pmol/8 × 10⁸ RBCs | 300 pmol/8 × 10⁸ RBCs | [12] |
| Precision (Within-day CV) | 8% | Not specified | [13] |
| Precision (Day-to-day CV) | 16% | Not specified | [13] |
| Recovery | On average 1.38-fold higher with the Dervieux-Boulieu method compared to the Lennard-Singleton procedure | Not specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summarized protocols for the LC-MS/MS and HPLC-UV methods based on published literature.
LC-MS/MS Method Protocol
This protocol is a synthesis of methodologies described in the cited literature.[1][2][6][7]
-
Sample Preparation:
-
Hydrolysis:
-
Acid hydrolysis is performed to release the 6-TG and 6-MMP bases from their respective nucleotide forms.[2]
-
-
Extraction:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
The following diagram illustrates a typical LC-MS/MS workflow.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of 6-thioguanine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. The fate of thiopurine metabolites after switching to low‐dose thiopurine with allopurinol or thioguanine in IBD patients: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of three methods for measuring thiopurine methyltransferase activity in red blood cells and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard and Its Challengers: A Comparative Guide to Internal Standards for 6-Methylmercaptopurine Analysis
In the precise world of therapeutic drug monitoring for thiopurine drugs, the accuracy of quantitative analysis is paramount. For researchers and clinicians monitoring 6-methylmercaptopurine (6-MMP), a key metabolite of azathioprine and 6-mercaptopurine, the choice of an internal standard is a critical decision that directly impacts the reliability of results. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, 6-Methylthioguanine-¹³C,d₃, and a range of structural analog internal standards.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1] Stable isotope-labeled standards, such as 6-Methylthioguanine-¹³C,d₃, are widely considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction.[2] However, the cost and commercial availability of SIL standards can be a consideration, prompting investigation into more accessible structural analogs.
This guide leverages data from a key study that systematically evaluated the performance of nine structural analog internal standards against a deuterated 6-MMP SIL-IS (6-MMP-d3), which serves as a close surrogate for 6-Methylthioguanine-¹³C,d₃. The findings provide valuable insights for laboratories seeking to validate their analytical methods.
Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standards
A comprehensive study evaluated nine structural analogs against a 6-MMP stable isotope-labeled internal standard (SIL-IS). The performance of each potential internal standard was assessed for its linearity, accuracy, and sensitivity in the quantification of 6-MMP in red blood cell lysates.[1][3]
| Internal Standard Type | Internal Standard | Linearity (R) | Accuracy (Low QC) | Accuracy (High QC) | Sensitivity (LLOQ, ng/mL) |
| Stable Isotope-Labeled | 6-MMP-d3 (Surrogate for 6-Methylthioguanine-¹³C,d₃) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | 54.9 |
| Structural Analog | 2-Amino-6-methylmercaptopurine (2-MMP-[¹³C,d₃]) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | Not Reported |
| Structural Analog | 6-(Ethylthio)purine (6-ETP) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | Not Reported |
| Structural Analog | 2-Chloro-6-mercaptopurine (2-CMP) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | Not Reported |
| Structural Analog | 6-(Benzylthio)purine (6-BTP) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | Not Reported |
| Structural Analog | 6-(Dimethylamino)purine (6-DMAP) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | 40.1 |
| Structural Analog | 2-Chloro-adenosine (2-CA) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | 65.8 |
| Structural Analog | 2-Amino-6-chloropurine (2-ACP) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | Not Reported |
| Structural Analog | 6-Bromoguanine (6-BG) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | Not Reported |
| Structural Analog | 6-Chloroguanine (6-CG) | > 0.995 | 97.8% - 102.4% | 90.4% - 93.9% | Not Reported |
Data summarized from a study by Pajama et al. (2018), which used 6-MMP-d3 as the SIL-IS.[1][3]
The study found that while all tested analogs demonstrated acceptable linearity, precision, and sensitivity, only two structural analogs showed excellent agreement with the SIL-IS when analyzing patient samples.[1] These were the isotopically labeled structural isomer and an analog with an added methyl group.[1] Halogen-substituted analogs also performed acceptably.[1] However, analogs with substituted amine moieties showed unacceptable performance with a bias of ≥15% compared to the SIL-IS.[1] This highlights the critical importance of structural similarity to the analyte for an analog internal standard to perform reliably.
Experimental Protocols
The following is a detailed methodology for the comparison of internal standards for 6-MMP quantification, based on the protocol described by Pajama et al. (2018).[1][3]
1. Sample Preparation:
-
Red blood cell (RBC) lysates are used as the matrix.
-
A cocktail solution containing the nine structural analog internal standards and the 6-MMP stable isotope-labeled internal standard is prepared.
-
This cocktail is spiked into blank cytolysed RBCs to create calibrators and quality control (QC) samples.
-
Patient samples are also spiked with the internal standard cocktail.
2. LC-MS/MS Analysis:
-
Chromatographic separation is performed using a C18 reverse-phase column.
-
Detection is carried out using a triple quadrupole mass spectrometer in negative ion mode.
-
Multiple reaction monitoring (MRM) is used to detect and quantify 6-MMP and each of the internal standards.
3. Method Validation:
-
Linearity: Assessed by analyzing a series of calibrators with known concentrations of 6-MMP.
-
Accuracy and Precision: Determined by analyzing QC samples at low and high concentrations over multiple runs.
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of 6-MMP that can be quantified with acceptable accuracy and precision.
-
Method Comparison: 6-MMP concentrations in patient samples are quantified using each of the structural analog internal standards and compared to the results obtained with the SIL-IS.
-
Ion Suppression/Enhancement: Evaluated by post-column infusion of the internal standard cocktail into the mass spectrometer while injecting a blank matrix extract.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the clinical relevance of 6-MMP analysis, the following diagrams are provided.
Caption: Workflow for comparing internal standards.
Caption: Thiopurine metabolic pathway and analyte.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
13C vs. Deuterium Labeled Internal Standards: A Guide to Ensuring Accuracy in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between the two most common types of SILs: carbon-13 (¹³C) and deuterium (²H or D) labeled standards, with a focus on their impact on analytical accuracy.
The ideal internal standard should be chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[1] By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used to accurately quantify the analyte, compensating for any losses or variations during the analytical process.[1] While both ¹³C and deuterium-labeled compounds serve this purpose, their fundamental properties can lead to significant differences in analytical performance and data quality.
Head-to-Head Comparison: ¹³C vs. Deuterium
| Feature | ¹³C-Labeled Internal Standards | Deuterium-Labeled Internal Standards |
| Chromatographic Co-elution | Identical retention time to the analyte, ensuring they experience the same matrix effects.[2][3] | Can exhibit a chromatographic shift, eluting slightly earlier than the unlabeled analyte due to the "isotope effect".[4][5] This can lead to inaccurate quantification if matrix effects vary across the peak.[5] |
| Isotopic Stability | Highly stable; the ¹³C label is not susceptible to exchange.[3][6] | Prone to deuterium-hydrogen (D-H) exchange, especially if the label is on a heteroatom or an activated carbon position.[6] This can lead to a loss of the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte, compromising accuracy.[1] |
| Accuracy & Precision | Generally provide higher accuracy and precision due to co-elution and isotopic stability.[7][8] | The potential for chromatographic shifts and deuterium exchange can introduce bias and variability, leading to compromised accuracy.[4] |
| Cost & Availability | Typically more expensive and less commercially available.[3] | Generally less expensive and more readily available. |
| Synthesis | Synthesis is often more complex, requiring multi-step processes with labeled starting materials.[9] | Can often be synthesized through simpler hydrogen-deuterium exchange reactions.[6][9] |
The Critical Impact of the Isotope Effect
The primary differentiator between ¹³C and deuterium-labeled standards is the "isotope effect." The significant mass difference between hydrogen (1 amu) and deuterium (2 amu) can alter the physicochemical properties of the molecule, such as its polarity and lipophilicity.[8][10] This can lead to the deuterated standard behaving differently from the unlabeled analyte during chromatography, resulting in a retention time shift.[2][5]
In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in virtually identical physicochemical properties.[8] This ensures that ¹³C-labeled internal standards co-elute perfectly with the target analyte.[11] This co-elution is critical because it guarantees that both the analyte and the internal standard experience the exact same matrix effects at the same time, leading to more accurate and precise quantification.[2]
The Challenge of Deuterium Exchange
A significant drawback of deuterium-labeled standards is the potential for the deuterium atoms to exchange with protons from the surrounding environment, such as the solvent or matrix components.[6] This "back-exchange" is more likely to occur if the deuterium labels are located at exchangeable positions, like on heteroatoms (-OH, -NH, -SH) or on carbon atoms adjacent to carbonyl groups.[5][6] This exchange can lead to a decrease in the internal standard signal and a corresponding increase in the signal of the unlabeled analyte, resulting in inaccurate measurements.[1] ¹³C-labeled standards are not susceptible to this issue, providing greater confidence in the stability of the internal standard throughout the analytical process.[6]
Experimental Protocols
To ensure the accuracy of a quantitative bioanalytical method using either type of internal standard, rigorous validation is essential. Below is a general experimental protocol for a typical LC-MS/MS assay for the quantification of a drug in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (either ¹³C- or deuterium-labeled) at a known concentration.
-
Vortex briefly to mix.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatography:
-
Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto an appropriate LC column (e.g., C18).
-
Employ a gradient elution program with mobile phases tailored to the analyte's properties (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the retention times of both the analyte and the internal standard.
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for both the analyte and the internal standard.
-
Acquire data across the chromatographic run.
-
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical relationship between isotopic label, chromatographic behavior, and analytical accuracy.
Conclusion and Recommendation
While deuterated internal standards can be used to develop acceptable methods and are often more readily available and less expensive, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[4] Careful validation is crucial when using deuterated standards to ensure that these potential issues do not compromise the accuracy of the results.[4]
For the most demanding applications and for developing the most robust and reliable quantitative assays, the investment in ¹³C-labeled internal standards is highly recommended.[4] Their identical physicochemical properties to the analyte ensure co-elution and freedom from isotopic exchange, providing the highest level of confidence in the accuracy and precision of the quantitative data.[2][3] The improved data quality and reliability offered by ¹³C-labeled standards often outweigh their higher initial cost, particularly in regulated environments and for critical decision-making in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to the Quantification of 6-Methylthioguanine Using Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in thiopurine drug monitoring, the accurate and precise quantification of active metabolites is paramount. This guide provides an objective comparison of the performance of 6-Methylthioguanine-¹³C,d₃ and other stable isotope-labeled internal standards in the quantification of 6-thioguanine (6-TG) and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of such internal standards is crucial for compensating for analytical variability and matrix effects, ensuring reliable therapeutic drug monitoring.
The quantification of thiopurine metabolites, such as 6-thioguanine nucleotides (6-TGN), is a cornerstone of personalized medicine for patients undergoing treatment with azathioprine, 6-mercaptopurine, or 6-thioguanine. These drugs are widely used in the management of inflammatory bowel disease, leukemia, and autoimmune disorders. Due to significant inter-individual variability in drug metabolism, monitoring the levels of active metabolites like 6-TGN is essential to optimize therapeutic efficacy while minimizing the risk of adverse effects, such as myelosuppression and hepatotoxicity.
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays. By mimicking the physicochemical properties of the analyte, they co-elute and experience similar ionization effects, thereby correcting for variations during sample preparation and analysis. This guide focuses on the performance of various isotope-labeled analogs of 6-thioguanine and its methylated metabolites.
Performance Comparison of Isotope-Labeled Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Linearity Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy/Bias (%) | Lower Limit of Quantification (LLOQ) | Citation |
| 6-TG-¹³C₂,¹⁵N & 6-MMP-d₃ | 6-TGN & 6-MMP | Whole Blood | Up to 10,000 pmol/0.2 mL | < 7.5% | < 7.5% | Not explicitly stated | 30 pmol/0.2 mL | [1] |
| 6-TG-¹³C₂,¹⁵N & 6-MMP-d₃ | 6-TGN & 6-MMPN | Red Blood Cells | 0.1–10 µmol/L (6-TGN) 0.5–100 µmol/L (6-MMPN) | < 10% | < 10% | Within ±15% of nominal | 0.1 µmol/L (6-TGN) 0.5 µmol/L (6-MMPN) | [2] |
| 6-TG-d₃ & Guanine-d₃ | DNA-incorporated 6-TG | DNA | 10.0-5,000.0 fmol/µg DNA | 3.4% - 4.9% | 5.3% - 5.8% | -10.4% to -3.5% | 10.0 fmol/µg DNA | |
| 6-thio-2'-deoxyguanosine-¹³C₂,¹⁵N & 6-methylthio-2'-deoxyguanosine-D₃ | dTG & dMeTG in DNA | Genomic DNA | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Quantifiable in < 2 µg DNA | [3] |
| Non-Isotope Labeled: 5-bromouracil | 6-TGN | Whole Blood | 479–17,118 ng/mL | 1.30% - 3.24% | 4.19% - 5.78% | -5.6% to 14.7% | 479 ng/mL | [4] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 6-TGN in whole blood using an isotope-labeled internal standard, based on common methodologies presented in the cited literature.
Sample Preparation (Hydrolysis)
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Internal Standard Spiking: Add a known concentration of the isotope-labeled internal standard (e.g., 6-TG-¹³C₂,¹⁵N) to an aliquot of the whole blood sample (typically 25-50 µL).[1]
-
Lysis and Reduction: Lyse the red blood cells and reduce disulfide bonds by adding a solution of dithiothreitol (DTT).
-
Acid Hydrolysis: Add perchloric acid to precipitate proteins and hydrolyze the 6-thioguanine nucleotides to the 6-thioguanine base.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the 6-thioguanine and the internal standard to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the native 6-thioguanine and the stable isotope-labeled internal standard.
-
Quantification: Calculate the concentration of 6-thioguanine in the sample by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the analytical process and the metabolic context, the following diagrams are provided.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantification of 6-methylthio-2'-deoxyguanosine and 6-thio-2'-deoxyguanosine in genomic DNA with enzymatically synthesized isotope-labelled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and reliable quantification of drug and metabolite concentrations in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines for bioanalytical method validation, now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2] A critical component of these guidelines is the use of an appropriate internal standard (IS) to ensure the accuracy and precision of analytical data. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data and detailed methodologies for key validation experiments.
The Gold Standard: Stable Isotope-Labeled Internal Standards
When using mass spectrometry (MS) for detection, regulatory guidelines strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible.[3][4] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with a higher molecular weight that can be differentiated by the mass spectrometer, while maintaining nearly identical physicochemical properties to the analyte.[5] This near-identical nature is the cornerstone of its superior performance in compensating for variability during sample preparation and analysis.[6]
The most common alternative to a SIL-IS is a structural analog, a compound with a similar chemical structure to the analyte. While often more readily available and less expensive, structural analogs may not always fully compensate for analytical variability, potentially impacting data quality.[3][7]
Quantitative Performance Comparison: SIL-IS vs. Structural Analog IS
The following table summarizes experimental data from comparative studies, highlighting the performance differences between SIL-IS and structural analog internal standards across key validation parameters.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Performance Insight |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and variations in recovery.[3] |
| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | The use of a SIL-IS results in significantly better precision as it more closely tracks the analyte's behavior throughout the analytical process.[3] |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤15%[6] | Can be >15% | A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to more effective normalization of matrix-induced variations.[3] |
| Recovery Variability (%CV) | Low (<10%)[3] | Higher (>15%)[3] | A SIL-IS more reliably tracks the analyte's recovery throughout sample preparation, compensating for analyte loss during extraction and other processing steps.[3] |
Experimental Protocols: Adhering to Regulatory Guidelines
To ensure the robustness and reliability of a bioanalytical method, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments as outlined in the ICH M10 guideline.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS from endogenous components in the matrix and other potential interferences.[2]
Methodology:
-
Obtain blank biological matrix samples from at least six individual sources.[2]
-
Analyze these blank samples to check for any interfering peaks at the retention times of the analyte and the IS.[8]
-
The response of any interfering components in the blank samples should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response in the LLOQ sample.[2]
-
Specificity should also be assessed by spiking blank matrix with structurally related compounds or potential co-administered drugs to evaluate their potential for interference.[8]
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.[2]
Methodology:
-
Obtain blank biological matrix from at least six different sources.[2]
-
Prepare two sets of samples:
-
Set A: Spike the analyte and IS into the post-extraction supernatant of the blank matrix from each of the six sources at low and high concentrations.
-
Set B: Prepare the analyte and IS in a neat solution (e.g., mobile phase) at the same low and high concentrations.
-
-
Calculate the matrix factor (MF) for each source by comparing the peak areas of the analyte and IS in the presence of the matrix (Set A) to their peak areas in the neat solution (Set B).
-
The IS-normalized matrix factor should be calculated, and the coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[6]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[9]
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC concentration level in a single analytical run to determine intra-run (within-run) accuracy and precision.[8]
-
Analyze the QC samples in at least three separate analytical runs on at least two different days to determine inter-run (between-run) accuracy and precision.[8]
-
Acceptance Criteria for Chromatographic Methods:
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[5]
Methodology:
-
Freeze-Thaw Stability: Analyze low and high concentration QC samples after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top (Short-Term) Stability: Analyze low and high concentration QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze low and high concentration QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships in bioanalytical method validation, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method. The harmonized ICH M10 guideline, adopted by the FDA and EMA, strongly advocates for the use of stable isotope-labeled internal standards in mass spectrometric assays.[4][11] The experimental data unequivocally demonstrates that SIL-ISs offer superior performance in terms of accuracy, precision, and mitigation of matrix effects compared to structural analogs.[3][7] While the initial investment for a SIL-IS may be higher, the long-term benefits of enhanced data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for accelerating drug development and ensuring regulatory compliance. By adhering to the detailed validation protocols outlined in the regulatory guidelines and leveraging the advantages of stable isotope-labeled internal standards, researchers can generate high-quality, reliable data to support their regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
Performance of 6-Methylthioguanine-13C,d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 6-Methylthioguanine-13C,d3 as an internal standard in the analysis of thiopurine metabolites in various biological matrices. The information is compiled from various studies and is intended to assist researchers in selecting the most appropriate analytical methods for their specific needs.
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are widely used as immunosuppressants and in cancer therapy. Therapeutic drug monitoring (TDM) of their active metabolites, primarily 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP), is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Accurate quantification of these metabolites in biological matrices like red blood cells (RBCs) and whole blood is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for reliable and accurate quantification, correcting for variations during sample preparation and analysis. This compound is a stable isotope-labeled analog of a methylated metabolite of 6-thioguanine and serves as an excellent internal standard for these analyses.
Performance Comparison of Isotope-Labeled Internal Standards
While direct head-to-head comparative studies are limited, the performance of analytical methods employing this compound and other commonly used isotope-labeled internal standards can be evaluated based on their validation parameters. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus effectively compensating for matrix effects and variations in instrument response.
Table 1: Comparison of LC-MS/MS Method Performance Using Different Isotope-Labeled Internal Standards for Thiopurine Metabolite Analysis in Red Blood Cells/Whole Blood
| Parameter | Method Using 6-MMP-d3 & 6-TG-13C2,15N[1] | Method Using 6-MMP-d3[2] | Method Using Another Labeled IS (e.g., 8-Bromoadenine)[3] |
| Biological Matrix | Red Blood Cells | Whole Blood | Erythrocytes |
| Analytes | 6-TGN, 6-MMPN | 6-TGN, 6-MMP | 6-TGNs, 6-MMPNs |
| Linearity Range (6-TGN) | 0.1–10 µmol/L | Up to 10,000 pmol/0.2 mL | Not explicitly stated |
| Linearity Range (6-MMP) | 0.5–100 µmol/L | Up to 10,000 pmol/0.2 mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (6-TGN) | 0.1 µmol/L | 30 pmol/0.2 mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (6-MMP) | 0.5 µmol/L | 30 pmol/0.2 mL | Not explicitly stated |
| Intra-assay Precision (%CV) | < 10% | < 7.5% | < 10% |
| Inter-assay Precision (%CV) | < 10% | < 7.5% | < 10% |
| Recovery (6-TGN) | 71.0% - 75.0% | Not explicitly stated | Not explicitly stated |
| Recovery (6-MMP) | 96.4% - 102.2% | Not explicitly stated | Not explicitly stated |
Note: 6-MMPN and 6-TGN are nucleotide forms which are hydrolyzed to 6-MMP and 6-TG respectively for analysis. The performance characteristics are for the measured bases.
Thiopurine Metabolism and Bioactivation
The therapeutic and toxic effects of thiopurine drugs are dependent on their complex metabolic pathways. Understanding these pathways is critical for interpreting metabolite concentrations.
Caption: Simplified metabolic pathway of thiopurines.
Experimental Protocols
Below are detailed methodologies for the quantification of thiopurine metabolites using LC-MS/MS with a stable isotope-labeled internal standard like this compound.
Sample Preparation from Red Blood Cells
This protocol is adapted from methodologies described for the analysis of thiopurine metabolites in erythrocytes.[1]
-
RBC Lysis:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma and buffy coat.
-
Wash the RBC pellet with saline.
-
Lyse a known volume of packed RBCs with a hypotonic buffer.
-
-
Internal Standard Spiking:
-
Add a known concentration of the internal standard solution (e.g., this compound in a suitable solvent) to the RBC lysate.
-
-
Protein Precipitation and Hydrolysis:
-
Add perchloric acid to the lysate to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Hydrolyze the nucleotide metabolites (6-TGNs and 6-MMPNs) to their respective bases (6-TG and 6-MMP) by heating the acidic supernatant.
-
-
Final Preparation:
-
Neutralize the sample.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis of 6-TG and 6-MMP.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 6-TG and 6-MMP.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
6-Thioguanine (6-TG): e.g., m/z 168.0 → 151.0
-
6-Methylmercaptopurine (6-MMP): e.g., m/z 167.1 → 152.1
-
This compound (Internal Standard): Monitor the specific transition for this labeled compound.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of thiopurines using LC-MS/MS.
Caption: General workflow for thiopurine metabolite analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving accurate and reliable quantification of thiopurine metabolites in biological matrices. The methodologies outlined in this guide, supported by the provided performance data, demonstrate the robustness of LC-MS/MS for therapeutic drug monitoring of thiopurines. While various isotopically labeled internal standards can be employed, those that closely mimic the analyte's chemical structure and chromatographic behavior, like this compound for methylated thiopurine metabolites, are preferred to minimize analytical variability and ensure the highest quality data for clinical decision-making. Researchers and clinicians should carefully validate their chosen method to ensure it meets the specific requirements of their studies or patient monitoring programs.
References
Comparative Analysis of 6-Thioguanine and its Methylated Metabolites: A Guide for Researchers
This guide provides a detailed comparative analysis of the anticancer agent 6-thioguanine (6-TG) and its key methylated metabolites. We delve into their distinct mechanisms of action, cytotoxic and mutagenic properties, and the critical role of metabolic pathways in determining their ultimate cellular effects. This document is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction: The Thiopurine Family
6-thioguanine is a purine analogue and a cornerstone of treatment for various hematological malignancies, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1] As a prodrug, 6-TG requires intracellular metabolic activation to exert its cytotoxic effects.[2][3] The metabolic fate of 6-TG is complex, involving activation to cytotoxic thioguanine nucleotides (TGNs) and competing inactivation pathways, primarily through methylation by the enzyme thiopurine S-methyltransferase (TPMT).[1][4] Furthermore, once incorporated into DNA, 6-TG can be subject to in-situ methylation, forming S⁶-methylthioguanine (S⁶mG), a lesion with distinct and potent biological consequences.[5][6] Understanding the differences between 6-TG, its systemically methylated metabolites, and the S⁶mG DNA adduct is crucial for optimizing therapy and elucidating mechanisms of both efficacy and toxicity.
Metabolic Pathways and Key Metabolites
The biological activity of 6-thioguanine is dictated by its conversion into various metabolites. The primary pathways are activation via the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme and inactivation via TPMT-mediated methylation.
-
Activation Pathway: 6-TG is converted by HGPRT to 6-thioguanosine monophosphate (TGMP).[7] TGMP is subsequently phosphorylated to 6-thioguanosine diphosphate (TGDP) and triphosphate (TGTP). Collectively, these are known as thioguanine nucleotides (TGNs), the primary active metabolites responsible for cytotoxicity.[1]
-
Inactivation Pathway: TPMT directly methylates 6-TG to 2-amino-6-methylthiopurine (methylthioguanine or MeTG).[1] This metabolite is considered significantly less toxic and its formation represents a major inactivation route.[1][8]
-
DNA Adduct Formation: Following the activation pathway, TGTP is incorporated into DNA during replication, replacing guanine. This DNA-incorporated 6-thioguanine (DNA-TG) can then be methylated by S-adenosyl-l-methionine (SAM) to form the DNA lesion S⁶-methylthioguanine (S⁶mG).[5][6]
The following diagram illustrates the central metabolic pathways of 6-thioguanine.
Comparative Data on Cytotoxicity and Biological Activity
The cytotoxic potential of 6-TG is primarily realized through the incorporation of TGNs into DNA, while its methylated metabolites have divergent roles.[2] S⁶mG is not a product of systemic metabolism but a DNA lesion that is highly mutagenic and a potent trigger for cytotoxicity.[9] MeTG, formed by TPMT, is largely an inactive detoxification product.[1]
Table 1: Summary of 6-Thioguanine and its Metabolites
| Compound | Formation | Primary Role | Mechanism of Cytotoxicity |
| 6-Thioguanine (6-TG) | Parent Drug | Prodrug | Requires conversion to TGNs. |
| Thioguanine Nucleotides (TGNs) | Activation of 6-TG via HGPRT | Active Metabolites | Incorporation into DNA and RNA, disrupting nucleic acid synthesis and function.[2][10] |
| Methylthioguanine (MeTG) | Methylation of 6-TG via TPMT | Inactive Metabolite | Represents a drug inactivation and detoxification pathway.[8] |
| S⁶-Methylthioguanine (S⁶mG) | In-situ methylation of DNA-incorporated 6-TG | DNA Lesion | Mispairs with thymine, triggering futile mismatch repair (MMR) cycles, leading to apoptosis.[5][11] |
Table 2: Comparative Cytotoxicity and Mutagenicity
| Compound/Condition | Cell Line | Endpoint | Result | Reference |
| 6-Thioguanine | HeLa | IC₅₀ (48h) | 28.79 µM | [12] |
| 6-Thioguanine | MOLT4 (Leukemia) | Apoptosis | TPMT knockdown increased sensitivity to 1µM 6-TG by 34%. | [8] |
| 6-Thioguanine (⁶SG) | Human 293T cells | Mutagenicity (G→A) | ~8% mutation frequency. | [9] |
| S⁶-Methylthioguanine (S⁶mG) | Human 293T cells | Mutagenicity (G→A) | ~39% mutation frequency. | [9] |
These data highlight key differences:
-
Role of TPMT: Methylation by TPMT deactivates 6-TG, as shown by the increased sensitivity in TPMT-deficient cells.[8] This is in stark contrast to 6-mercaptopurine, where the methylated metabolite is a major contributor to cytotoxicity.[4]
-
Cytotoxicity Trigger: The ultimate cytotoxic trigger is the recognition of the S⁶mG:Thymine mispair by the mismatch repair (MMR) system.[11] Cells deficient in MMR are resistant to 6-TG.[2]
-
Mutagenicity: While 6-TG itself is mutagenic, the in-situ methylated form, S⁶mG, is significantly more so, underscoring its potent ability to disrupt DNA fidelity.[9]
Experimental Protocols
Accurate assessment of the activity of 6-TG and its metabolites requires robust experimental methods. Below are protocols for key assays cited in the literature.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[12]
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 5% CO₂ incubator at 37°C.[12]
-
Compound Treatment: Expose the cells to a graded concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 µM) of 6-thioguanine. Include a vehicle control (e.g., 1% DMSO). Incubate for 48 hours.[12]
-
MTT Addition: Remove the treatment media and add fresh media containing 0.5 mg/ml MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]. Incubate for 3 hours at 37°C.[12]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the insoluble formazan crystals.[12]
-
Measurement: Gently shake the plate for 5 minutes and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percent cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The following diagram outlines the workflow for a typical cytotoxicity screening experiment.
References
- 1. Tioguanine - Wikipedia [en.wikipedia.org]
- 2. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Tioguanine | CancerIndex [cancerindex.org]
- 5. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Thioguanine Reactivates Epigenetically Silenced Genes in Acute Lymphoblastic Leukemia Cells by Facilitating Proteasome-mediated Degradation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. ClinPGx [clinpgx.org]
- 9. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thepharmajournal.com [thepharmajournal.com]
The Gold Standard: Assessing the Reliability of Isotopically Labeled Standards in Preclinical Studies
For researchers, scientists, and drug development professionals navigating the complexities of preclinical studies, the accuracy and reliability of bioanalytical data are paramount. The quantification of drug candidates and their metabolites underpins critical decisions in the drug development pipeline. In this guide, we provide an objective comparison of isotopically labeled internal standards (ILISs) with their common alternatives, supported by experimental data, detailed protocols, and clear visual workflows to ensure the integrity of your preclinical data.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Their defining characteristic is a near-identical physicochemical profile to the analyte of interest, which allows them to track and correct for variability throughout the analytical process, from sample preparation to instrument analysis.[2] This guide will delve into the nuances of different isotopic labels, compare their performance against structural analog internal standards, and provide the necessary frameworks for their successful implementation in a preclinical setting.
Performance Comparison: Isotopically Labeled vs. Structural Analog Standards
The primary alternatives to isotopically labeled standards are structural analogs—compounds with a similar chemical structure but a different elemental composition. While more readily available and less expensive, their performance can be compromised by differences in extraction recovery, chromatographic behavior, and ionization efficiency.[3][4]
The following table summarizes the key performance differences between these two classes of internal standards.
| Feature | Isotopically Labeled Internal Standard (ILIS) | Structural Analog Internal Standard (ANIS) | Key Takeaway |
| Matrix Effect Compensation | Excellent, due to identical elution profiles and ionization characteristics as the analyte.[5] | Can be less effective if chromatographic retention and ionization differ significantly from the analyte. | ILIS provides more reliable compensation for ion suppression or enhancement, a major source of variability in bioanalysis. |
| Accuracy & Precision | Generally provides higher accuracy and precision.[5] | May lead to reduced accuracy and precision if its behavior deviates from the analyte.[6] | For assays requiring the highest level of quantitative confidence, ILIS is the superior choice. |
| Cost & Availability | Often more expensive and may require custom synthesis.[1] | Generally more affordable and commercially available.[3] | The initial cost of an ILIS can be higher, but this is often justified by the improved data quality and reduced risk of study failure. |
| Method Development | Can simplify method development due to predictable co-elution.[7] | May require more extensive validation to ensure it adequately mimics the analyte's behavior. | The use of an ANIS may necessitate more rigorous and time-consuming method validation. |
A study comparing the quantification of immunosuppressive drugs using both ILIS and ANIS demonstrated that while both methods could be validated, the ILIS provided a higher degree of confidence in the data. For example, in the analysis of tacrolimus, the use of a ¹³C,D₂-labeled internal standard resulted in excellent performance, as did the analog standard (ascomycin). However, the near-identical behavior of the ILIS makes it the preferred choice to mitigate unforeseen matrix effects in diverse patient populations.[6]
A Deeper Dive: ¹³C vs. ²H (Deuterium) Labeling
Amongst isotopically labeled standards, the choice of isotope can also impact performance. Carbon-13 (¹³C) and Deuterium (²H) are the most common choices. While deuterium labeling is often less expensive, it can introduce a chromatographic isotope effect, where the labeled compound elutes slightly earlier than the unlabeled analyte.[5][8] This separation can compromise the key advantage of using an ILIS—perfect co-elution.
Here's a head-to-head comparison:
| Parameter | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS | Recommendation |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), eluting earlier than the analyte.[8] | Typically co-elutes perfectly with the unlabeled analyte.[8][9] | ¹³C-labeled standards are preferred to ensure accurate compensation for matrix effects that can vary across a chromatographic peak.[9] |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, though this is minimized by placing labels on non-exchangeable positions. | The carbon-13 label is stable and not subject to exchange.[7] | For long-term stability and to avoid any potential for label exchange, ¹³C is the more robust option. |
| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter the fragmentation pattern, potentially requiring optimization of MS/MS parameters.[7] | ¹³C labeling generally does not alter fragmentation pathways, simplifying method development.[7] | ¹³C labeling leads to more predictable and consistent fragmentation, which is desirable for robust quantification. |
| Cost of Synthesis | Generally less expensive and more readily available.[1] | Typically more expensive and may require more complex synthetic routes.[1] | While cost is a factor, the superior performance of ¹³C-labeled standards often justifies the investment for critical preclinical studies. |
A study on the analysis of amphetamines found that ¹³C₆-labeled internal standards co-eluted perfectly with the analytes under various chromatographic conditions, whereas the deuterium-labeled counterparts showed separation that increased with the number of deuterium substitutions.[8] This underscores the superiority of ¹³C-labeled standards for achieving the most reliable analytical results.[8]
Visualizing the Workflow and Rationale
To better understand the practical application and underlying principles, the following diagrams illustrate a typical bioanalytical workflow and the logical justification for using isotopically labeled standards.
Typical bioanalytical workflow using an isotopically labeled internal standard.
Logical rationale for the superior performance of ILIS in correcting for analytical variability.
Experimental Protocols
The successful implementation of isotopically labeled standards relies on robust and well-documented experimental protocols. Below are methodologies for key experiments in a typical preclinical bioanalytical study.
General Workflow for Quantitative Bioanalysis using an ILIS and LC-MS/MS
This protocol outlines the standard steps for quantifying a small molecule drug in a biological matrix such as plasma.[10]
-
Reagent and Standard Preparation:
-
Prepare stock solutions of the analyte and the ILIS in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix.
-
Prepare a working solution of the ILIS at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw unknown samples, calibration standards, and QC samples.
-
To a fixed volume of each sample (e.g., 50 µL), add a fixed volume of the ILIS working solution.
-
Vortex to mix.
-
Add a precipitating agent (e.g., 200 µL of acetonitrile).[10]
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample supernatant onto the LC-MS/MS system.
-
Separate the analyte and ILIS from matrix components using a suitable HPLC or UPLC column and mobile phase gradient.
-
Detect the analyte and ILIS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the ILIS.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the ILIS for each injection.
-
Calculate the peak area ratio (analyte peak area / ILIS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted linear regression.
-
Determine the concentration of the analyte in unknown samples and QCs by back-calculating from the calibration curve.
-
Validation of an LC-MS/MS Method for Immunosuppressive Drugs
This protocol is adapted from a study comparing ILIS and ANIS for the quantification of ciclosporin A, everolimus, sirolimus, and tacrolimus in whole blood.[6]
-
Sample Preparation:
-
To 50 µL of whole blood (calibrators, QCs, or patient samples), add 100 µL of a precipitation reagent (e.g., zinc sulfate in methanol) containing either the isotopically labeled internal standards (TAC-¹³C,D₂; SIR-¹³C,D₃; CsA-D₁₂; EVE-D₄) or the analog internal standards (ascomycin, desmethoxy-rapamycin, CsD).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of ammonium acetate in water and methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor and product ions for each analyte and internal standard are monitored.
-
-
Method Validation Parameters:
-
Linearity: Assessed over the expected concentration range.
-
Precision and Accuracy: Determined at multiple QC levels (low, medium, high). Within-day imprecision should be <10% and between-day <8%. Trueness should be between 91-110%.[6]
-
Matrix Effects: Evaluated by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
-
Carryover: Assessed by injecting a blank sample after the highest calibration standard.
-
Conclusion
The use of isotopically labeled internal standards is a cornerstone of robust and reliable quantitative bioanalysis in preclinical studies. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, particularly matrix effects, leading to enhanced accuracy and precision. While alternatives like structural analogs have a place, especially when cost and availability are significant constraints, the data strongly supports the superiority of ILIS. Furthermore, when selecting an ILIS, ¹³C-labeled standards are generally preferable to their deuterated counterparts due to their perfect co-elution and isotopic stability. By understanding the principles outlined in this guide and implementing rigorous, well-validated protocols, researchers can ensure the generation of high-quality, reproducible data that can be relied upon to make critical decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of 6-Methylthioguanine-13C,d3: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of 6-Methylthioguanine-13C,d3, a stable isotope-labeled compound often used in metabolic research. As a derivative of the cytotoxic agent thioguanine, this compound requires stringent safety protocols to minimize exposure and ensure environmental protection. The stable isotopes, Carbon-13 and Deuterium, do not confer radioactivity, thus the disposal procedures are dictated by the chemical's cytotoxic nature. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Information
6-Methylthioguanine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the unlabeled compound, which should be applied to its isotopically labeled form as well.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): A comprehensive approach to safety necessitates the use of appropriate PPE.
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required when handling powders or creating aerosols |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as cytotoxic waste. The primary method of disposal is high-temperature incineration.[3] It is crucial to segregate this waste stream from regular laboratory trash to prevent contamination and ensure proper handling.
1. Waste Segregation and Collection:
-
Solid Waste: All materials that have come into contact with this compound, including contaminated gloves, pipette tips, petri dishes, and absorbent paper, must be disposed of as cytotoxic waste.
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain. They must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or any other sharp implements contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.
2. Container and Labeling Requirements:
-
All cytotoxic waste must be placed in containers that are clearly marked with the universal symbol for cytotoxic hazards.
-
In many regions, these containers are color-coded, typically with a purple lid, to distinguish them from other waste streams.
-
Labels must clearly state "Cytotoxic Waste" or "Hazardous Waste" and identify the contents, including the name of the chemical.
3. Storage and Transport:
-
Cytotoxic waste should be stored in a secure, designated area with limited access.
-
Transportation of hazardous waste is regulated by the Department of Transportation (DOT) and must be handled by a certified hazardous waste disposal company.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
Evacuate the immediate area to prevent further exposure.
-
Restrict access to the contaminated area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills or if there is a risk of aerosolization, respiratory protection is required.
3. Containment and Cleanup:
-
Cover the spill with an absorbent material, such as a spill pad or vermiculite, starting from the outside and working inwards.
-
Carefully collect the absorbent material and any contaminated debris and place it in a designated cytotoxic waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
4. Decontamination:
-
While chemical inactivation of cytotoxic drugs is often not recommended due to the potential for creating more hazardous byproducts, a thorough cleaning with a detergent solution is effective for surface decontamination.[4]
-
Some studies have explored the use of strong oxidizing agents like sodium hypochlorite for the degradation of certain cytotoxic drugs, but their effectiveness on thiopurines is not well-documented and should be approached with caution.[5] The primary approach should be physical removal and proper disposal.
The logical relationship for spill management is outlined in the diagram below.
Caption: Logical steps for managing a spill of this compound.
Regulatory Compliance
The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6] Laboratories are required to comply with these regulations, which include proper identification, storage, transport, and disposal of hazardous materials. It is the responsibility of the research institution to have a comprehensive chemical hygiene plan and to ensure that all laboratory personnel are trained in the proper handling and disposal of hazardous chemicals.
References
- 1. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. urgent.supply [urgent.supply]
Essential Safety and Operational Guide for 6-Methylthioguanine-¹³C,d₃
This guide provides immediate safety, handling, and disposal protocols for 6-Methylthioguanine-¹³C,d₃, a labeled metabolite of the chemotherapeutic agent thioguanine. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this compound.
Compound Classification: 6-Methylthioguanine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2] It is considered a hazardous drug and requires specific handling precautions to minimize exposure.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent inhalation, skin contact, and eye exposure.[4] The following table summarizes the recommended PPE for handling 6-Methylthioguanine-¹³C,d₃.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | To protect against splashes and airborne particles.[5] A full face-piece respirator may be necessary for activities with a high risk of aerosol generation.[5] |
| Hands | Chemical-resistant Gloves (Double Gloving Recommended) | Nitrile or neoprene gloves are preferred.[5][6] Double gloving is recommended when compounding, administering, and disposing of the compound.[3] Change gloves regularly or immediately if contaminated.[3] |
| Body | Protective Gown or Laboratory Coat | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] For significant splash risks, a chemical-resistant apron should be worn over the gown.[6] |
| Respiratory | Fit-tested Respirator (N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[4][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of 6-Methylthioguanine-¹³C,d₃ should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4][7]
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.[8]
Safe Handling Protocol:
-
Preparation: Before handling, don all required PPE. Cover the work surface with disposable, absorbent bench paper.[6]
-
Dispensing: Carefully handle the compound to avoid generating dust or aerosols.[6][7]
-
Decontamination: After use, decontaminate all surfaces and equipment.[6][8]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][7] Do not eat, drink, or smoke in the handling area.[7][8]
Storage:
Disposal Plan
All waste containing 6-Methylthioguanine-¹³C,d₃ must be treated as hazardous waste and disposed of according to institutional and local regulations.[7][8]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated materials such as gloves, gowns, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[6] |
| Liquid Waste | Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[6] Do not pour down the drain.[7] |
| Empty Containers | Dispose of empty containers in an approved waste disposal plant.[7] |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for safe handling and in case of an emergency.
Caption: A step-by-step workflow for the safe handling of 6-Methylthioguanine-¹³C,d₃.
Caption: Emergency procedures in the event of a spill or personal exposure.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
